Val-Cit-PABC-Ahx-May
説明
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特性
分子式 |
C57H82ClN9O15 |
|---|---|
分子量 |
1168.8 g/mol |
IUPAC名 |
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]hexanoyl-methylamino]propanoate |
InChI |
InChI=1S/C57H82ClN9O15/c1-32(2)48(59)51(71)64-39(17-15-25-61-53(60)73)50(70)63-38-22-20-36(21-23-38)31-79-54(74)62-24-13-11-12-19-45(68)66(7)35(5)52(72)81-44-29-46(69)67(8)40-27-37(28-41(77-9)47(40)58)26-33(3)16-14-18-43(78-10)57(76)30-42(80-55(75)65-57)34(4)49-56(44,6)82-49/h14,16,18,20-23,27-28,32,34-35,39,42-44,48-49,76H,11-13,15,17,19,24-26,29-31,59H2,1-10H3,(H,62,74)(H,63,70)(H,64,71)(H,65,75)(H3,60,61,73)/b18-14-,33-16-/t34-,35+,39+,42+,43-,44+,48+,49+,56+,57+/m1/s1 |
InChIキー |
KLTPNJRPYDFXPH-UZMSYMKSSA-N |
異性体SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)C)\C)OC)(NC(=O)O2)O |
正規SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C)C)OC)(NC(=O)O2)O |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Valine-Citrulline PABC Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline p-aminobenzyloxycarbonyl (Val-Cit PABC) linker is a critical component in the design of modern antibody-drug conjugates (ADCs), enabling the targeted delivery and controlled release of potent cytotoxic agents to cancer cells.[1][2][] This guide provides a comprehensive technical overview of the Val-Cit PABC linker, including its mechanism of action, stability profile, and the experimental protocols used for its characterization.
Core Mechanism of Action: Intracellular Drug Release
The effectiveness of the Val-Cit PABC linker is centered on its ability to remain stable in systemic circulation and to be efficiently cleaved within the target cancer cell.[1][2][4] This process involves a series of orchestrated events, ensuring the cytotoxic payload is released in close proximity to its intracellular target.
The multi-stage process of drug release is as follows:
-
Receptor-Mediated Endocytosis: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized into an endosome.[1][2]
-
Lysosomal Trafficking: The ADC-antigen complex is then transported to the lysosome, an organelle rich in hydrolytic enzymes.[1][2]
-
Enzymatic Cleavage: Within the acidic environment of the lysosome (pH 4.5-5.5), the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells, recognizes and cleaves the amide bond between the valine and citrulline residues of the linker.[1][5] While Cathepsin B is considered the primary enzyme responsible for this cleavage, other cathepsins such as S, L, and F may also be involved.[5][6]
-
Self-Immolation of PABC: The cleavage of the dipeptide triggers a spontaneous 1,6-elimination reaction in the PABC spacer.[7] This self-immolative cascade results in the release of the unmodified, active cytotoxic drug.[5][6][8] The use of the PABC spacer is crucial as it facilitates efficient payload release, which can be sterically hindered if the dipeptide is directly attached to the drug.[5][6][8]
ADC Internalization and Payload Release Pathway.
Stability of the Val-Cit PABC Linker
A critical attribute of an effective ADC linker is its stability in plasma, which minimizes off-target toxicity.[4][9][10] The Val-Cit PABC linker generally exhibits good stability in human plasma.[5][11][12] However, a notable characteristic of this linker is its instability in mouse plasma due to cleavage by the extracellular enzyme Carboxylesterase 1C (Ces1c).[4][5][11][13] This premature drug release in mouse models can complicate preclinical evaluation.[11][14]
Chemical modifications to the linker, such as the addition of a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) linker, have been shown to enhance stability in mouse plasma without compromising its susceptibility to cleavage by Cathepsin B within the lysosome.[11]
Quantitative Data on Linker Performance
The following tables summarize key quantitative data related to the performance of Val-Cit PABC and modified linkers.
Table 1: In Vitro Cleavage of ADCs by Cathepsin B
| ADC Construct | Half-life (hours) | Reference |
| VCit ADC | 4.6 | [11] |
| SVCit ADC | 5.4 | [11] |
| EVCit ADC | 2.8 | [11] |
Table 2: Plasma Stability of Different Linker Constructs
| Linker Construct | Species | Incubation Time | Remaining Intact ADC (%) | Reference |
| Val-Cit | Human | 28 days | No significant degradation | [11] |
| EVCit | Human | 28 days | No significant degradation | [11] |
| Linker 5-VC-PABC-Aur0101 | Mouse | 4.5 days | Varies by conjugation site | [4] |
| Linker 7-VC-PABC-Aur0101 | Mouse | 4.5 days | Varies by conjugation site, generally more stable than Linker 5 | [4] |
| OHPAS linker | Mouse | Not specified | Stable | [13] |
| VC-PABC linker | Mouse | Not specified | Unstable | [13] |
Experimental Protocols
Detailed methodologies are crucial for the consistent and reliable characterization of ADCs with Val-Cit PABC linkers.
Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the linker to enzymatic cleavage.
-
Materials:
-
ADC of interest
-
Human or mouse Cathepsin B (activated)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT)
-
Microcentrifuge tubes or 96-well plate
-
Incubator at 37°C
-
Analytical instrument (e.g., HPLC, LC-MS)
-
-
Procedure:
-
Prepare a solution of the ADC in the assay buffer to a final concentration typically in the micromolar range (e.g., 1 µM).[1]
-
Pre-warm the ADC solution and the activated Cathepsin B solution to 37°C.
-
Initiate the reaction by adding activated Cathepsin B to the ADC solution. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[1]
-
Incubate the reaction mixture at 37°C.
-
At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.[1]
-
Quench the reaction by adding a suitable quenching agent (e.g., a protease inhibitor or by altering the pH).
-
Analyze the samples to quantify the amount of released payload or the remaining intact ADC.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Lynchpin of Targeted Therapy: A Technical Guide to the Self-Immolative Spacer Function of PABC in Drug Release
For Researchers, Scientists, and Drug Development Professionals
The paradigm of targeted drug delivery, particularly in oncology, has been revolutionized by the advent of antibody-drug conjugates (ADCs). A critical component underpinning the success of these sophisticated biotherapeutics is the linker, which tethers a potent cytotoxic payload to a monoclonal antibody. Among the most ingenious linker technologies is the use of a self-immolative spacer, with the p-aminobenzyloxycarbonyl (PABC) group reigning as a cornerstone of this strategy. This technical guide provides an in-depth exploration of the PABC self-immolative spacer, detailing its mechanism of action, quantitative performance metrics, and the experimental protocols essential for its evaluation.
The Core Principle: Controlled Demolition for Precise Payload Delivery
The primary role of the PABC self-immolative spacer is to ensure that the cytotoxic drug remains inert and securely attached to the antibody while in systemic circulation, thereby minimizing off-target toxicity.[1] Its elegantly designed chemical structure allows for a triggered, rapid, and irreversible decomposition—a "self-immolation"—but only after a specific activation event, which typically occurs within the target cancer cell.[2] This controlled release is paramount for widening the therapeutic window, allowing for higher doses to be administered with a more favorable safety profile.[1]
The self-immolation of the PABC spacer is a classic example of a 1,6-elimination reaction. This chemical cascade is not directly initiated by an enzyme acting on the PABC unit itself. Instead, it is triggered by the cleavage of an adjacent "trigger" moiety, most commonly a dipeptide sequence like valine-citrulline (Val-Cit), which is a substrate for lysosomal proteases such as cathepsin B.[3]
The sequence of events is as follows:
-
ADC Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically via endocytosis.[2]
-
Lysosomal Trafficking: The ADC-antigen complex is transported to the lysosome, an acidic organelle rich in degradative enzymes.[2]
-
Enzymatic Cleavage: Within the lysosome, cathepsin B cleaves the amide bond of the Val-Cit dipeptide, exposing the p-aminobenzyl alcohol connected to the carbamate linker.[4][5]
-
Self-Immolation Cascade: The exposed electron-donating amino group initiates a spontaneous 1,6-elimination reaction. This electronic cascade proceeds through the benzyl group, leading to the fragmentation of the PABC spacer into p-iminoquinone methide and carbon dioxide.[5][6]
-
Payload Release: The collapse of the PABC spacer liberates the unmodified, fully active cytotoxic payload inside the target cell, where it can then exert its therapeutic effect.[7]
Quantitative Analysis of PABC Linker Performance
The efficacy and safety of an ADC are critically dependent on the stability of the linker in circulation and the kinetics of its cleavage at the target site. The following tables summarize key quantitative data related to the performance of PABC-containing linkers.
Table 1: Plasma Stability of Val-Cit-PABC Based Linkers
Premature release of the payload in the bloodstream can lead to systemic toxicity. The stability of the linker is therefore a crucial parameter. The Val-Cit-PABC linker, while generally stable in human plasma, exhibits instability in rodent plasma due to the activity of carboxylesterase 1c (Ces1c).[8][9] This has led to the development of modified linkers with improved stability in preclinical models.
| Linker Peptide Sequence | Plasma Source | Incubation Time | % Payload Loss (Approximate) | Reference(s) |
| Val-Cit | Mouse | 7 days | ~70-95% | [2][8] |
| Val-Cit | Human | 7 days | <5% | [10] |
| Glu-Val-Cit (EVCit) | Mouse | 14 days | <5% | [2] |
| meta-Amide-PABC (MA-PABC) | Mouse | 24 hours | 3% | [10] |
| Glu-Val-Cit + MA-PABC | Mouse | 24 hours | 7% | [10] |
Table 2: Enzymatic Cleavage Kinetics of Val-Cit-PABC Linkers
The rate of payload release within the target cell is a key determinant of an ADC's potency. This is typically assessed by measuring the cleavage of the linker by the target enzyme, cathepsin B.
| Linker Derivative | Enzyme | Incubation Time | % Cleavage / Release Rate | Reference(s) |
| Val-Cit-PABC-MMAE | Cathepsin B | 24 hours | Gradual release, ~50% of papain control | [11] |
| Val-Cit-PABC-Doxorubicin | Cathepsin B | - | 30-fold slower than Phe-Lys-PABC-Dox | [12] |
| Glu-Val-Cit (EVCit) | Cathepsin B | 30 hours | Readily cleaved | [1] |
| Val-Cit-PABC (Site F conjugate) | Cathepsin B | 30 hours | Slower cleavage than Site A conjugate | [1] |
Key Experimental Protocols
The development and validation of ADCs employing PABC self-immolative spacers require a suite of well-defined experimental procedures. Below are detailed methodologies for key experiments.
Synthesis of a Val-Cit-PABC Drug-Linker Conjugate (e.g., Mc-Val-Cit-PABC-MMAE)
This protocol outlines the general steps for the chemical synthesis of a common PABC-containing drug-linker.
Methodology:
-
Fmoc Deprotection of Dipeptide: The Fmoc protecting group is removed from Fmoc-Val-Cit-PABOH using a base such as triethylamine in an anhydrous solvent like dimethylformamide (DMF) to yield the free amine, Val-Cit-PABOH.[13]
-
Activation of Maleimidohexanoic Acid: In a separate reaction, 6-maleimidohexanoic acid is activated, for example, by converting it to an N-hydroxysuccinimide (NHS) ester using a coupling agent like N,N'-disuccinimidyl carbonate.[13]
-
Coupling Reaction: The activated 6-maleimidohexanoic acid is then reacted with the deprotected Val-Cit-PABOH to form the maleimide-containing dipeptide linker.[13]
-
Payload Conjugation: The resulting linker is then conjugated to the payload, for instance, monomethyl auristatin E (MMAE), via a peptide coupling reaction, often using reagents like HATU and DIEA in DMF.[14]
-
Purification: The final drug-linker conjugate is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).[14]
Antibody-Drug Conjugation via Thiol-Maleimide Chemistry
This protocol describes the conjugation of the maleimide-functionalized drug-linker to a monoclonal antibody.
Methodology:
-
Antibody Reduction: The interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups. This is typically achieved using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., PBS with EDTA).[15][]
-
Drug-Linker Addition: The maleimide-containing drug-linker, dissolved in a solvent like DMSO, is added to the reduced antibody solution.[15]
-
Conjugation Reaction: The mixture is incubated at room temperature to allow the maleimide groups on the linker to react with the free thiol groups on the antibody, forming a stable thioether bond.[15]
-
Purification: The resulting ADC is purified to remove excess, unreacted drug-linker and other reagents. This is commonly done using size-exclusion chromatography (SEC) or protein A chromatography.[3][]
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using methods like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.[17]
In Vitro Enzymatic Drug Release Assay
This assay evaluates the release of the payload from the ADC in the presence of the target enzyme.
Methodology:
-
Enzyme Activation: The protease, such as human cathepsin B, is activated according to the manufacturer's protocol, typically in an acidic buffer (e.g., sodium acetate, pH 5.0) containing a reducing agent like dithiothreitol (DTT).[2]
-
Reaction Setup: The ADC is incubated with the activated enzyme in the reaction buffer at 37°C.[11]
-
Time-Course Sampling: Aliquots of the reaction mixture are taken at various time points. The enzymatic reaction is quenched, for example, by adding a protease inhibitor or by protein precipitation with an organic solvent.[2]
-
Payload Quantification: The amount of released payload in each sample is quantified using a sensitive analytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][18]
-
Data Analysis: The concentration of the released drug is plotted against time to determine the release kinetics.[2]
Conclusion
The p-aminobenzyloxycarbonyl self-immolative spacer is a sophisticated and highly effective tool in the design of targeted drug delivery systems. Its ability to remain stable in the systemic circulation and undergo a rapid and efficient cleavage cascade upon a specific enzymatic trigger within target cells is fundamental to the success of numerous antibody-drug conjugates. A thorough understanding of its mechanism, coupled with robust quantitative analysis and well-defined experimental protocols, is essential for the continued development and optimization of this pivotal technology in the quest for more effective and safer cancer therapies. The ongoing research into modifications of the PABC backbone and the exploration of alternative self-immolative chemistries promise to further refine the precision and efficacy of next-generation targeted therapeutics.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. broadpharm.com [broadpharm.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
The Role of 6-Aminohexanoic Acid (Ahx) in Antibody-Drug Conjugate (ADC) Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antibody-Drug Conjugates and the Critical Role of Linkers
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to synergize the high specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic payloads.[1] An ADC's architecture consists of three core components: a mAb that recognizes a tumor-associated antigen, a highly potent cytotoxic agent, and a chemical linker that connects them.[2] The linker is a pivotal element that dictates the overall success of the ADC, influencing its stability, pharmacokinetics (PK), efficacy, and toxicity profile.[3]
An ideal linker must maintain a stable connection between the antibody and the payload in systemic circulation to prevent premature drug release and associated off-target toxicity.[4] Upon reaching the target tumor cell, it must facilitate the efficient release of the active payload.[3] Linkers are broadly classified as cleavable or non-cleavable, depending on their release mechanism.[5] The design of the linker, including its length, flexibility, and hydrophobicity, is a key focus of ADC optimization. This guide provides an in-depth examination of 6-aminohexanoic acid (Ahx), a commonly used component in linker design, detailing its properties, functional roles, and the experimental methods used to evaluate its impact.
Properties of 6-Aminohexanoic Acid (Ahx)
6-aminohexanoic acid (also known as ε-aminocaproic acid) is a synthetic analog of the amino acid lysine, characterized by a six-carbon aliphatic chain separating a terminal amino group and a terminal carboxylic acid group.[6] This structure imparts several key properties relevant to its use in ADC linkers:
-
Flexibility : The six-carbon chain of Ahx is highly flexible, allowing for free rotation around its single bonds. This flexibility is crucial when Ahx is used as a spacer, as it can prevent steric hindrance between the bulky antibody and the payload, ensuring that neither molecule's function is compromised.
-
Hydrophobicity : The aliphatic -(CH₂)₅- chain makes Ahx a predominantly hydrophobic molecule.[6] The hydrophobicity of the linker-payload is a critical parameter in ADC design, as highly hydrophobic ADCs are more prone to aggregation, which can lead to reduced stability, increased immunogenicity, and faster clearance from circulation.[7] Therefore, the inclusion of hydrophobic units like Ahx must be carefully balanced with other linker components to maintain the overall solubility and desired pharmacokinetic properties of the ADC.
-
Chemical Handles : The terminal amine and carboxyl groups provide versatile chemical handles for conjugation, allowing Ahx to be readily incorporated into larger linker structures using standard peptide synthesis and bioconjugation techniques.
The Functional Role of Ahx as a Spacer in ADC Linkers
In ADC linker technology, Ahx primarily serves as a non-cleavable spacer unit. Its function is not to release the payload, but to physically distance the payload from the antibody conjugation site. This separation can have several important consequences for the ADC's performance.
-
Preventing Steric Hindrance : The conjugation of a payload close to the antigen-binding region of an antibody can interfere with its ability to bind to the target antigen. By inserting a flexible Ahx spacer, the payload can be positioned away from these critical regions, preserving the antibody's binding affinity and specificity.
-
Modulating Physicochemical Properties : The introduction of one or more Ahx units contributes to the overall hydrophobicity of the linker-payload complex. While excessive hydrophobicity is detrimental, a controlled level can be necessary for payload activity. The hydrophobic nature of Ahx can be balanced by incorporating hydrophilic spacers, such as polyethylene glycol (PEG), to achieve an optimal hydrophilic-lipophilic balance for the entire ADC.[7]
-
Enhancing Stability : In some contexts, the flexible and stable nature of an Ahx linker has been shown to improve the stability of the conjugate. For example, an antisense oligodeoxynucleotide-doxorubicin conjugate synthesized with an aminocaproic acid linker demonstrated remarkable stability compared to the unmodified oligonucleotide.[6]
The diagram below illustrates the basic structure of an ADC, highlighting the position of an Ahx spacer within a cleavable linker design.
Figure 1. Structure of a generic ADC with an Ahx spacer.
Quantitative Analysis of Linker Impact on ADC Efficacy
While publicly available, direct head-to-head studies quantitatively comparing traditional ADCs with and without Ahx linkers are limited, the impact of linker composition on ADC potency is well-documented. The data below illustrates how linker modifications can influence in vitro cytotoxicity (IC₅₀).
One study on a non-traditional doxorubicin conjugate demonstrated that incorporating an aminocaproic acid linker significantly improved its potency.[6] Other studies comparing different dipeptide linkers in auristatin-based ADCs show that even subtle changes, such as stereochemistry, can affect potency and tolerability.[8]
| Conjugate/Linker Type | Cell Line | Target | IC₅₀ Value | Fold Change | Reference |
| Doxorubicin + Oligonucleotide (No Linker) | KB-A-1 | Multidrug Resistance | 21.5 µM | - | [6] |
| Doxorubicin + Oligonucleotide (Ahx Linker) | KB-A-1 | Multidrug Resistance | 2.2 µM | 9.8x Improvement | [6] |
| Anti-FRα IGN ADC (l-Ala-l-Ala Linker) | KB | Folate Receptor α | 5 pM | Baseline | [8] |
| Anti-FRα IGN ADC (d-Ala-l-Ala Linker) | KB | Folate Receptor α | 10 pM | 0.5x | [8] |
| Anti-FRα IGN ADC (l-Ala-d-Ala Linker) | KB | Folate Receptor α | 40 pM | 0.125x | [8] |
Table 1. Impact of Linker Composition on In Vitro Potency of Conjugates.
ADC Trafficking and Payload Release
The mechanism of action for most ADCs begins with binding to the target antigen on the cancer cell surface, followed by internalization.[9][10] The ADC-antigen complex is trafficked through the endosomal-lysosomal pathway.[11][12][13] Inside the acidic environment of the lysosome, proteases like Cathepsin B cleave susceptible linkers, leading to the release of the cytotoxic payload, which then exerts its cell-killing effect.[14]
References
- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular trafficking of new anticancer therapeutics: antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
- 11. dovepress.com [dovepress.com]
- 12. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of cleavable linkers, a critical component in the design and efficacy of antibody-drug conjugates (ADCs). We will delve into the various types of cleavable linkers, their mechanisms of action, and the experimental protocols used to evaluate their performance.
Introduction to Cleavable Linkers in ADCs
Antibody-drug conjugates are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which covalently connects the antibody and the payload, is a crucial element that dictates the overall success of the ADC.[1][2] An ideal linker must remain stable in systemic circulation to prevent premature release of the toxic payload, which could lead to off-target toxicity.[2][3] Upon reaching the target tumor cell, the linker must then be efficiently cleaved to release the payload in its active form.[2][4]
Cleavable linkers are designed to be selectively broken within the target cell or the tumor microenvironment by exploiting physiological differences between cancerous and healthy tissues.[4][5] These linkers can be broadly categorized based on their cleavage mechanism: chemically cleavable (acid-labile and reducible) and enzymatically cleavable (protease-sensitive and β-glucuronide).[3][5][6][] The choice of linker is a critical consideration in ADC design, influencing its stability, efficacy, and safety profile.[8]
Types of Cleavable Linkers and Their Mechanisms of Action
The selection of a cleavable linker is dependent on the target antigen, the payload, and the desired mechanism of drug release.[9] The most common types of cleavable linkers are detailed below.
Chemically Cleavable Linkers
These linkers are designed to break in response to specific chemical conditions prevalent in the tumor microenvironment or within cellular compartments.[6]
Hydrazone linkers are engineered to be stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) of cancer cells.[6][][10] This pH-dependent cleavage releases the payload intracellularly.[10][11] An early example of an ADC utilizing a hydrazone linker is Mylotarg (gemtuzumab ozogamicin).[3] However, hydrazone linkers can exhibit instability in circulation, leading to premature drug release.[3]
Disulfide linkers exploit the significant difference in glutathione (GSH) concentration between the extracellular space and the intracellular environment.[3] The concentration of GSH in the cytoplasm (1–10 mmol/L) is substantially higher than in the plasma (~5 µmol/L), allowing for the selective reduction and cleavage of the disulfide bond within the target cell.[3][12] This selective cleavage releases the thiol-containing payload. The steric hindrance around the disulfide bond can be modified to modulate the kinetics of drug release.[13]
Enzymatically Cleavable Linkers
These linkers incorporate sequences that are substrates for enzymes that are highly expressed in tumor cells or the tumor microenvironment.[3][5]
Peptide linkers are the most common type of enzymatically cleavable linker used in clinically approved ADCs.[14] They are designed to be cleaved by proteases, such as cathepsins, which are abundant in the lysosomes of cancer cells.[3][5][14]
-
Valine-Citrulline (Val-Cit) Linkers: The dipeptide valine-citrulline is a widely used and successful protease-cleavable linker.[5][14] It is efficiently cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[5][14] Upon cleavage of the peptide bond, a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), releases the unmodified payload.[15] Adcetris® (brentuximab vedotin) is a prominent example of an ADC that employs a Val-Cit linker.[4]
-
Valine-Alanine (Val-Ala) Linkers: Similar to Val-Cit, the Val-Ala dipeptide is also a substrate for cathepsin B, though with potentially lower cleavage efficiency.[14] Val-Ala linkers can offer improved hydrophilicity compared to Val-Cit, which can be advantageous when working with hydrophobic payloads to reduce aggregation.[3]
-
Glycine-Glycine-Phenylalanine-Glycine (GGFG) Linkers: This tetrapeptide linker is also cleaved by lysosomal proteases, particularly cathepsin L.[] It has demonstrated greater stability in the bloodstream compared to some dipeptide linkers.[3][] Enhertu® (trastuzumab deruxtecan) utilizes a GGFG linker.[]
β-glucuronide linkers are cleaved by the enzyme β-glucuronidase, which is abundant in the lysosomes of tumor cells and also present in the tumor microenvironment.[16][17][] This enzyme has low activity in the bloodstream, contributing to the high plasma stability of ADCs with these linkers.[17] The hydrophilic nature of the glucuronide moiety can also help to mitigate aggregation issues associated with hydrophobic payloads.[16][17][]
Quantitative Data on Cleavable Linkers
The stability and cleavage kinetics of linkers are critical parameters that influence the therapeutic window of an ADC. The following tables summarize key quantitative data for different cleavable linkers.
Table 1: Stability of Cleavable Linkers in Plasma
| Linker Type | ADC Example | Species | Half-life (t½) | Reference |
| Hydrazone | BR96-Dox | Human | 183 hours (pH 7.4) | [11] |
| Disulfide (SPDB) | Trastuzumab-DM4 | Rat | ~100 hours | [13] |
| Peptide (Val-Cit) | Trastuzumab-vc-MMAE | Rat | 80 hours | [1] |
| Peptide (Phe-Lys) | Trastuzumab-pk-MMAE | Rat | 12.5 hours | [1] |
| β-Glucuronide | cAC10-MMAF | Rat | 81 days (extrapolated) | [19] |
Table 2: Environmental Conditions for Linker Cleavage
| Cleavage Mechanism | Location | Key Stimulus | Stimulus Concentration/Value | Reference |
| Acid Hydrolysis | Endosome/Lysosome | Low pH | pH 4.5 - 6.2 | [6][] |
| Disulfide Reduction | Cytoplasm | Glutathione (GSH) | 1 - 10 mM | [3] |
| Protease Cleavage | Lysosome | Cathepsins | Upregulated in tumors | [3][14] |
| β-Glucuronidase Cleavage | Lysosome/Tumor Microenvironment | β-Glucuronidase | Upregulated in tumors | [16][17] |
Experimental Protocols
Evaluating the performance of a cleavable linker is a critical step in ADC development. The following are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.
Methodology:
-
Preparation:
-
Thaw plasma (e.g., human, mouse, rat) at 37°C.
-
Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).
-
-
Incubation:
-
Spike the ADC into the plasma at a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Immediately quench the reaction by freezing the samples at -80°C.
-
-
Analysis:
-
ELISA: Use two separate ELISAs to quantify the total antibody concentration and the concentration of the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.
-
LC-MS: Use liquid chromatography-mass spectrometry to directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin). Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.
-
Cathepsin B Cleavage Assay
Objective: To quantify the rate of drug release from a peptide linker-containing ADC in the presence of cathepsin B.
Methodology:
-
Reagents and Buffers:
-
Recombinant human cathepsin B.
-
Assay buffer: 25 mM MES, pH 5.0.
-
Activation buffer: Assay buffer containing 5 mM DTT.
-
-
Enzyme Activation:
-
Incubate cathepsin B in the activation buffer for 15 minutes at 37°C to ensure the active site cysteine is in its reduced state.
-
-
Reaction:
-
Add the ADC to the pre-warmed assay buffer.
-
Initiate the cleavage reaction by adding the activated cathepsin B.
-
Incubate the reaction mixture at 37°C.
-
-
Time Points and Quenching:
-
At designated time points, withdraw aliquots and quench the reaction by adding a protease inhibitor or a strong acid (e.g., 2% formic acid).
-
-
Analysis:
-
Analyze the samples by reverse-phase HPLC to separate and quantify the intact ADC, cleaved payload, and other reaction components.
-
Bystander Killing Assay
Objective: To evaluate the ability of a released payload to kill neighboring antigen-negative cells.
Methodology:
-
Cell Culture:
-
Culture antigen-positive (Ag+) and antigen-negative (Ag-) cells separately. The Ag- cells are typically engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
-
Co-culture Setup:
-
Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio.
-
-
ADC Treatment:
-
Treat the co-culture with serial dilutions of the ADC.
-
Include control wells with only Ag- cells treated with the ADC to assess direct toxicity.
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe cell killing (e.g., 72-120 hours).
-
-
Analysis:
Visualizing Linker Cleavage and Payload Action
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function.
General Mechanism of an ADC with a Cleavable Linker
Caption: General mechanism of action for an antibody-drug conjugate with a cleavable linker.
Experimental Workflow for ADC Linker Stability Assay
Caption: Experimental workflow for comparing ADC linker stability in plasma.
Signaling Pathway for MMAE-Induced Apoptosis
Caption: Signaling pathway of MMAE leading to apoptosis.
Conclusion
Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and controlled release of highly potent cytotoxic agents. A thorough understanding of the different linker technologies, their mechanisms of action, and the experimental methods used for their evaluation is paramount for the successful development of safe and effective ADC therapeutics. The choice of linker must be carefully considered and empirically validated to ensure optimal stability in circulation and efficient payload release at the tumor site. As our understanding of tumor biology and linker chemistry continues to evolve, we can expect the development of even more sophisticated and effective cleavable linker strategies for the next generation of ADCs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Emerging links between endosomal pH and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. e-century.us [e-century.us]
- 17. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
Val-Cit-PABC-Ahx-May: A Technical Guide to Chemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and solubility characteristics of the Val-Cit-PABC-Ahx-May linker-payload, a critical component in the development of antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals actively working in the field of targeted cancer therapeutics.
Core Chemical Properties
The this compound is a complex chemical entity comprising a cathepsin B-cleavable dipeptide linker (Val-Cit), a self-immolative p-aminobenzyl carbamate (PABC) spacer, an aminohexanoic acid (Ahx) extender, and the potent maytansinoid cytotoxic agent. While specific experimental data such as melting point, boiling point, and pKa for this exact molecule are not publicly available, the fundamental chemical identifiers have been collated from commercial suppliers.
| Property | Value | Source |
| CAS Number | 2126749-74-2 | MedChemExpress[1] |
| Molecular Formula | C₅₇H₈₂ClN₉O₁₅ | MedChemExpress[1] |
| Molecular Weight | 1168.77 g/mol | MedChemExpress[1] |
| Alternate Form | Trifluoroacetate (TFA) salt | MedChemExpress |
| CAS Number (TFA Salt) | 2126749-75-3 | MedChemExpress |
| Molecular Weight (TFA Salt) | 1282.79 g/mol | MCE |
Solubility Profile
The solubility of ADC linker-payloads is a critical parameter influencing their synthesis, conjugation to antibodies, and the overall stability and efficacy of the resulting ADC. Payloads used in ADCs are often highly hydrophobic, which can lead to aggregation and challenges in formulation.
Qualitative Solubility Assessment
Linker-payloads incorporating maytansinoids and peptide-based linkers, such as this compound, are generally characterized by low aqueous solubility. Their hydrophobic nature necessitates the use of organic co-solvents for dissolution. The addition of hydrophilic linkers or polyethylene glycol (PEG) moieties is a common strategy to improve the solubility of ADCs.
Based on the properties of similar peptide-drug conjugates, this compound is expected to be soluble in polar aprotic solvents.
Quantitative Solubility Data
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for dissolving hydrophobic peptides and linker-payloads. |
| Dimethylformamide (DMF) | Likely Soluble | Another polar aprotic solvent used for similar compounds. |
| Water / Aqueous Buffers (e.g., PBS) | Poorly Soluble | The hydrophobicity of the maytansinoid and linker components limits aqueous solubility. |
| Ethanol | Sparingly Soluble | May require co-solvents or formulation aids. |
Experimental Protocol: Solubility Determination
A detailed, standardized experimental protocol for determining the precise solubility of this compound is not publicly documented. However, a general methodology based on common practices for peptide and ADC linker-payload solubility assessment is provided below.
Turbidimetric Solubility Assay
The turbidimetric solubility assay is a common method to quickly determine the solubility of a compound in various solvents.
Objective: To determine the saturation concentration of this compound in a given solvent by measuring the point at which the solution becomes turbid, indicating the formation of a precipitate.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, water, ethanol, PBS)
-
Spectrophotometer or plate reader capable of measuring absorbance at a wavelength sensitive to turbidity (e.g., 600 nm)
-
Multi-well plates (e.g., 96-well UV-transparent plates)
-
Pipettes and sterile tips
-
Vortex mixer and/or sonicator
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a solvent in which it is known to be highly soluble (e.g., 100% DMSO).
-
Serial Dilutions: In a multi-well plate, perform serial dilutions of the stock solution with the test solvent to create a range of concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period to allow for equilibration. Incubation times can range from a few hours to 24-72 hours for thermodynamic solubility.
-
Turbidity Measurement: Measure the absorbance of each well at a suitable wavelength (e.g., 600 nm). An increase in absorbance indicates the formation of a precipitate.
-
Data Analysis: Plot the absorbance as a function of the compound concentration. The concentration at which the absorbance begins to increase significantly above the baseline is considered the solubility limit.
Mechanism of Action: Intracellular Cleavage Pathway
The this compound linker is designed to be stable in systemic circulation and to release its maytansinoid payload upon internalization into target cancer cells. This process is initiated by the enzymatic cleavage of the Val-Cit dipeptide by cathepsin B, a protease that is highly active in the lysosomal compartment of tumor cells.
References
The Bystander Effect in Action: A Technical Guide to Val-Cit Linkers in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer treatment is continuously evolving, with antibody-drug conjugates (ADCs) emerging as a powerful therapeutic modality. A critical feature enhancing the efficacy of certain ADCs is the "bystander effect," the ability to eliminate not only antigen-expressing tumor cells but also their antigen-negative neighbors. This phenomenon is particularly relevant for heterogeneous tumors where target antigen expression can be varied. At the heart of this mechanism for many successful ADCs lies the Val-Cit (valine-citrulline) linker, a cleavable dipeptide that serves as a linchpin in the targeted release of cytotoxic payloads.
This technical guide delves into the core principles of the bystander effect mediated by Val-Cit linkers. We will explore the underlying mechanisms, present quantitative data from key studies, provide detailed experimental protocols for assessing this effect, and visualize the intricate signaling and experimental workflows.
The Mechanism of Bystander Killing with Val-Cit Linkers
The bystander effect of ADCs equipped with a Val-Cit linker is a multi-step process that begins with the high specificity of a monoclonal antibody and culminates in the localized diffusion of a potent cytotoxic agent.[1][2]
-
Target Binding and Internalization: The ADC's monoclonal antibody binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[1][2]
-
Lysosomal Trafficking and Linker Cleavage: The endosome containing the ADC matures and fuses with a lysosome. The acidic environment and, crucially, the high concentration of lysosomal proteases, particularly Cathepsin B, within the lysosome are key to the next step.[][4][5] Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[][4]
-
Payload Release and Activation: Cleavage of the Val-Cit linker often triggers the collapse of a self-immolative spacer, releasing the cytotoxic payload in its active form within the target cell's cytoplasm.[5]
-
Payload Diffusion and Bystander Killing: For the bystander effect to occur, the released payload must possess specific physicochemical properties. Typically, these payloads are neutral, uncharged, and hydrophobic, allowing them to diffuse across the cell membrane of the target cell and into the intercellular space.[6][7]
-
Killing of Neighboring Cells: The diffused payload can then be taken up by adjacent antigen-negative tumor cells, where it exerts its cytotoxic effect, leading to their death. This localized killing of neighboring cells is the essence of the bystander effect.[1][6]
Quantitative Analysis of the Bystander Effect
The efficacy of the bystander effect can be quantified through various in vitro and in vivo models. Below are tables summarizing key quantitative data from studies investigating ADCs with Val-Cit linkers.
Table 1: In Vitro Cytotoxicity of a Trastuzumab-vc-MMAE ADC in Monoculture and Co-culture
| Cell Line(s) | ADC Concentration (nM) | % Cell Viability | IC50 (nM) | Reference |
| N87 (HER2-positive) Monoculture | 0.1 | ~50% | ~0.1 | [1] |
| GFP-MCF7 (HER2-negative) Monoculture | 100 | >80% | ~350 | [1] |
| GFP-MCF7 in Co-culture with N87 (1:9 ratio) | 100 | ~20% | Not applicable | [1] |
This table demonstrates the potent killing of HER2-positive N87 cells by the ADC, while the HER2-negative GFP-MCF7 cells are largely unaffected in monoculture. However, in a co-culture system where the vast majority of cells are HER2-positive, the bystander effect leads to a significant decrease in the viability of the HER2-negative cells.
Table 2: Impact of Antigen-Positive Cell Percentage on Bystander Effect
| Co-culture Ratio (Ag-:Ag+) | ADC Treatment | Bystander Effect Coefficient (φBE) | Reference |
| 90:10 (GFP-MCF7 : N87) | T-vc-MMAE (100 nM) | Low | [1] |
| 50:50 (GFP-MCF7 : N87) | T-vc-MMAE (100 nM) | Moderate | [1] |
| 10:90 (GFP-MCF7 : N87) | T-vc-MMAE (100 nM) | High | [1] |
This table illustrates that the magnitude of the bystander effect, represented by the bystander effect coefficient, is directly proportional to the percentage of antigen-positive cells in the co-culture.[1] A higher proportion of antigen-positive cells leads to a greater release of the cytotoxic payload and, consequently, more effective killing of bystander antigen-negative cells.
Table 3: In Vivo Tumor Growth Inhibition in a Mixed Xenograft Model
| Treatment Group | Tumor Composition | Endpoint | Tumor Growth Inhibition (%) | Reference |
| Control (PBS) | Mixed COLO 205 (CanAg+) and Namalwa (CanAg-) | Tumor Volume | 0 | [8] |
| huC242-SMCC-DM1 (non-cleavable linker) | Mixed COLO 205 and Namalwa | Tumor Volume | Moderate | [8] |
| huC242-DM1 (cleavable linker) | Mixed COLO 205 and Namalwa | Tumor Volume | Significant | [8] |
This table indicates that in an in vivo model with a mix of antigen-positive and -negative tumor cells, an ADC with a cleavable linker (huC242-DM1) demonstrates significantly greater tumor growth inhibition compared to an ADC with a non-cleavable linker (huC242-SMCC-DM1), highlighting the importance of the bystander effect in a heterogeneous tumor setting.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of the bystander effect.
Protocol 1: In Vitro Co-Culture Bystander Effect Assay
Objective: To quantify the cytotoxic effect of an ADC on antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein, e.g., GFP, for identification)
-
Complete cell culture medium
-
ADC with Val-Cit linker
-
Isotype control ADC
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microscope or high-content imaging system
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Harvest and count Ag+ and Ag- cells.
-
Prepare co-culture suspensions at various ratios (e.g., 10:90, 25:75, 50:50, 75:25, 90:10 of Ag-:Ag+).
-
Seed monocultures of Ag+ and Ag- cells as controls.
-
Seed a total of 10,000 cells per well in a 96-well plate.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the Val-Cit ADC and the isotype control ADC in complete culture medium.
-
Choose a concentration range that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- cells in monoculture.[7]
-
Remove the overnight culture medium from the plates and add the ADC dilutions.
-
Include a vehicle control (e.g., PBS).
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition and Analysis:
-
Fluorescence Microscopy/Imaging:
-
At the end of the incubation, wash the cells with PBS.
-
Acquire images of the GFP-expressing Ag- cells.
-
Quantify the number of viable GFP-positive cells in each well.
-
-
Cell Viability Assay:
-
Alternatively, perform a cell viability assay according to the manufacturer's instructions. Note that this will measure the total viability of both cell types.
-
-
Analysis:
-
Calculate the percentage of viable Ag- cells in the co-cultures compared to the vehicle-treated co-culture control.
-
Plot the viability of Ag- cells as a function of the percentage of Ag+ cells in the co-culture to visualize the bystander effect.
-
-
Protocol 2: In Vivo Xenograft Model for Bystander Effect Evaluation
Objective: To assess the in vivo efficacy of an ADC in a tumor model composed of a mixture of antigen-positive and antigen-negative cells.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (engineered to express a reporter like luciferase for in vivo imaging)
-
Matrigel (or similar extracellular matrix)
-
ADC with Val-Cit linker
-
Isotype control ADC
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
In vivo imaging system (for luciferase-expressing cells)
Procedure:
-
Tumor Implantation:
-
Prepare a mixed cell suspension of Ag+ and Ag- (luciferase-expressing) cells at a defined ratio (e.g., 1:1).
-
Resuspend the cells in a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell mixture into the flank of the immunodeficient mice.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, Isotype Control ADC, Val-Cit ADC).
-
Administer the treatments intravenously (or as appropriate for the ADC) at the desired dose and schedule.
-
-
Data Collection and Analysis:
-
Tumor Volume: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Bioluminescence Imaging: At various time points during the study, inject the mice with luciferin and perform in vivo imaging to specifically monitor the growth or regression of the Ag- cell population.
-
Endpoint Analysis: At the end of the study, excise the tumors for histological analysis to visualize the distribution of Ag+ and Ag- cells.
-
Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Quantify and plot the bioluminescence signal over time for each group.
-
Compare the tumor growth inhibition and the reduction in the Ag- cell population between the treatment groups to determine the in vivo bystander effect.
-
-
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of ADC action and bystander effect with a Val-Cit linker.
Caption: Experimental workflow for the in vitro co-culture bystander effect assay.
Caption: Experimental workflow for the in vivo xenograft bystander effect model.
Conclusion
The bystander effect, facilitated by cleavable linkers such as Val-Cit, represents a significant advancement in ADC technology, offering a promising strategy to overcome tumor heterogeneity. A thorough understanding of the underlying mechanisms, coupled with robust and quantitative in vitro and in vivo assays, is paramount for the development of next-generation ADCs with enhanced therapeutic indices. The protocols and data presented in this guide provide a framework for researchers and drug developers to effectively evaluate and harness the power of the bystander effect in the fight against cancer.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iphasebiosci.com [iphasebiosci.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Val-Cit-PABC-Ahx-Maytansinoid Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of a Val-Cit-PABC-Ahx-Maytansinoid Antibody-Drug Conjugate (ADC). This ADC construct utilizes a potent maytansinoid cytotoxic agent linked to a monoclonal antibody through a sophisticated linker system designed for targeted delivery and controlled drug release.
Introduction
Antibody-drug conjugates represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the high potency of cytotoxic agents. The Val-Cit-PABC-Ahx-Maytansinoid ADC is designed for enhanced stability in circulation and selective payload release within the tumor microenvironment. The key components of this system are:
-
Val-Cit (Valine-Citrulline): A dipeptide motif that is specifically cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.
-
PABC (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the Val-Cit linker, facilitates the release of the active maytansinoid payload.
-
Ahx (6-aminohexanoic acid): A flexible spacer that reduces steric hindrance and can improve the physicochemical properties of the ADC.
-
Maytansinoid (May): A highly potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Mechanism of Action
The targeted delivery and intracellular release of the maytansinoid payload are critical to the therapeutic efficacy of this ADC.
Caption: Mechanism of action of the this compound ADC.
Experimental Protocols
Part 1: Synthesis of Val-Cit-PABC-Ahx-Maytansinoid Drug-Linker
This multi-step synthesis involves the assembly of the peptide linker, incorporation of the spacers, and conjugation to the maytansinoid payload. The following protocol is a representative synthesis; specific reagents and conditions may require optimization.
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
6-(Boc-amino)hexanoic acid
-
Maytansinoid derivative (e.g., DM1)
-
Coupling reagents (e.g., HATU, HOBt, DIPEA)
-
Deprotection reagents (e.g., Piperidine, TFA)
-
Solvents (e.g., DMF, DCM)
-
Maleimide-functionalized activating agent (for the final conjugation handle)
Protocol:
-
Synthesis of Fmoc-Val-Cit-PAB-Ahx(Boc)-OH:
-
Couple 6-(Boc-amino)hexanoic acid to the hydroxyl group of Fmoc-Val-Cit-PAB-OH using a suitable esterification method.
-
-
Fmoc Deprotection:
-
Remove the Fmoc protecting group from the N-terminus of the valine residue using a solution of piperidine in DMF.
-
-
Conjugation to Maytansinoid:
-
Activate the carboxylic acid of the deprotected linker and couple it to the amine group of the maytansinoid derivative using standard peptide coupling reagents.
-
-
Boc Deprotection:
-
Remove the Boc protecting group from the Ahx spacer using trifluoroacetic acid (TFA).
-
-
Introduction of the Maleimide Group:
-
React the free amine of the Ahx spacer with a maleimide-containing activated ester (e.g., maleimidohexanoic acid N-hydroxysuccinimide ester) to introduce the thiol-reactive handle for antibody conjugation.
-
-
Purification:
-
Purify the final drug-linker construct using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data (Representative):
| Step | Product | Starting Material | Yield (%) | Purity (HPLC, %) |
| 1 | Fmoc-Val-Cit-PAB-Ahx(Boc)-OH | Fmoc-Val-Cit-PAB-OH | 85 | >95 |
| 2-3 | Fmoc-deprotected linker-May | Fmoc-Val-Cit-PAB-Ahx(Boc)-OH | 70 | >90 |
| 4-5 | This compound | Boc-protected linker-May | 90 | >98 |
| 6 | Purified Drug-Linker | Crude Drug-Linker | 80 | >99 |
Part 2: Antibody-Drug Conjugation
This protocol describes the conjugation of the Val-Cit-PABC-Ahx-Maytansinoid drug-linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Val-Cit-PABC-Ahx-Maytansinoid drug-linker
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Protein A chromatography, Size Exclusion Chromatography)
Protocol:
-
Antibody Reduction:
-
Adjust the antibody concentration to 5-10 mg/mL in a conjugation buffer (e.g., phosphate buffer with EDTA).
-
Add a calculated molar excess of TCEP to the antibody solution to partially reduce the interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
-
Removal of Excess Reducing Agent:
-
Remove excess TCEP using a desalting column or tangential flow filtration.
-
-
Conjugation Reaction:
-
Immediately add the Val-Cit-PABC-Ahx-Maytansinoid drug-linker (dissolved in a co-solvent like DMSO) to the reduced antibody. A typical molar excess of the drug-linker is 5-10 fold over the antibody.
-
Incubate at room temperature for 1-4 hours, protected from light.
-
-
Quenching:
-
Add a molar excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
-
Purification of the ADC:
Caption: Workflow for the synthesis of the this compound ADC.
Part 3: Characterization of the ADC
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
Hydrophobic Interaction Chromatography (HIC) is a non-denaturing technique used to separate ADC species with different numbers of conjugated drug molecules.[6][7][8][9][10]
-
Column: A suitable HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high to low salt concentration.
-
Detection: UV absorbance at 280 nm.
-
Calculation: The average DAR is calculated from the weighted average of the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC):
SEC is used to determine the purity of the ADC and to quantify the presence of aggregates.
-
Column: A suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Isocratic elution with a buffer such as PBS.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peaks.
3. Mass Spectrometry (MS) for Intact Mass Analysis:
High-resolution mass spectrometry is used to confirm the identity of the ADC and to determine the distribution of drug-loaded species.[11][12][13][14][15]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Sample Preparation: The ADC sample may be analyzed intact or after deglycosylation to simplify the mass spectrum.
-
Analysis: The deconvoluted mass spectrum will show a distribution of peaks corresponding to the antibody with different numbers of conjugated drug-linker molecules. This data can be used to calculate the average DAR.
Quantitative Data (Representative):
| Analysis | Parameter | Typical Value |
| HIC-HPLC | Average DAR | 3.5 - 4.0 |
| SEC | Monomer Purity (%) | >95% |
| SEC | Aggregates (%) | <5% |
| Mass Spectrometry | Major DAR Species | DAR2, DAR4 |
In Vitro Functional Assay: Tubulin Polymerization Inhibition
To confirm that the conjugated maytansinoid retains its biological activity, a tubulin polymerization inhibition assay can be performed.[16][17][18][19][20]
Protocol:
-
Prepare Tubulin: Reconstitute lyophilized tubulin in a polymerization buffer.
-
Incubate with ADC/Payload: Incubate the tubulin with varying concentrations of the free maytansinoid payload, the ADC, and a negative control (unconjugated antibody).
-
Initiate Polymerization: Initiate polymerization by adding GTP and incubating at 37°C.
-
Monitor Polymerization: Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.
-
Data Analysis: Compare the inhibition of tubulin polymerization by the ADC and the free payload to determine the relative potency.
These application notes and protocols provide a comprehensive guide for the synthesis and characterization of Val-Cit-PABC-Ahx-Maytansinoid ADCs. Researchers should note that optimization of these protocols for specific antibodies and maytansinoid derivatives may be necessary to achieve the desired product characteristics.
References
- 1. Purification of Therapeutic Antibodies by Protein A Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sysy.com [sysy.com]
- 3. goldbio.com [goldbio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. addgene.org [addgene.org]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellmosaic.com [cellmosaic.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. ymc.eu [ymc.eu]
- 10. agilent.com [agilent.com]
- 11. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. learning.sepscience.com [learning.sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. lcms.cz [lcms.cz]
- 15. An Introduction of Intact Mass Analysis - Protein Characterization by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of Val-Cit-PABC-Ahx-May to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies (mAbs) with the potent cytotoxic activity of small-molecule payloads. The linker connecting the antibody and the cytotoxic agent is a critical component, influencing the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the conjugation of a specific linker-payload, Val-Cit-PABC-Ahx-May, to monoclonal antibodies.
The this compound linker-payload consists of several key components:
-
Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells. This ensures targeted release of the payload within the cancer cell, minimizing systemic toxicity.[]
-
p-aminobenzyl carbamate (PABC): A self-immolative spacer that, following cleavage of the Val-Cit moiety, spontaneously releases the attached drug.
-
Aminohexanoic acid (Ahx): A flexible spacer that reduces steric hindrance and can improve the physicochemical properties of the ADC.[2]
-
Maytansinoid (May): A highly potent microtubule-disrupting agent that induces cell cycle arrest and apoptosis.
This document will detail both cysteine-based and lysine-based conjugation strategies, providing step-by-step protocols for each. It will also cover methods for the characterization of the resulting ADC, including determination of the drug-to-antibody ratio (DAR) and assessment of stability.
Data Presentation
Table 1: Typical Characteristics of this compound ADCs
| Parameter | Typical Value | Method of Determination | Reference(s) |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.2 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | [2] |
| Conjugation Efficiency | >90% | UV-Vis Spectroscopy, HPLC | [2] |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) | [3] |
| In Vitro Plasma Stability (Half-life) | 7 - 15 days | ELISA, LC-MS/MS | [2][4] |
| Payload Release Efficiency (in target cells) | ~85% at 7 days | In vitro cell-based assays | [2] |
Table 2: Comparison of Cysteine and Lysine-Based Conjugation
| Feature | Cysteine-Based Conjugation | Lysine-Based Conjugation |
| Conjugation Site | Thiol group of cysteine residues (native or engineered) | ε-amino group of lysine residues |
| Homogeneity | Can be highly homogeneous, especially with engineered cysteines (site-specific) | Heterogeneous mixture of species with varying DARs |
| DAR Control | Precise control over DAR (typically 2 or 4 for engineered cysteines) | Less precise control, resulting in an average DAR (typically 0-8) |
| Antibody Modification | Requires reduction of interchain disulfide bonds or engineered cysteines | Typically requires no prior antibody modification |
| Reagents | Thiol-reactive reagents (e.g., maleimides) | Amine-reactive reagents (e.g., NHS esters) |
Experimental Protocols
Mandatory Visualization: Experimental Workflow
Caption: Overview of the ADC conjugation workflow.
Protocol 1: Cysteine-Based Conjugation of this compound-Maleimide to a Monoclonal Antibody
This protocol is designed for the conjugation of a maleimide-activated this compound to the thiol groups of a monoclonal antibody, which are generated by the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-Maleimide
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Reaction Buffer (e.g., Phosphate buffer with EDTA, pH 7.0)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
Anhydrous DMSO
Procedure:
-
Antibody Preparation:
-
Start with a purified monoclonal antibody at a concentration of 5-10 mg/mL.
-
If necessary, perform a buffer exchange into the Reaction Buffer.
-
-
Reduction of Antibody Disulfide Bonds:
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours with gentle mixing.
-
Remove the excess TCEP by buffer exchange using a desalting column equilibrated with Reaction Buffer.
-
-
Drug-Linker Preparation:
-
Dissolve the this compound-Maleimide in anhydrous DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the dissolved drug-linker to the reduced antibody solution. A 5-10 fold molar excess of the drug-linker over the antibody is a good starting point.
-
Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight, with gentle mixing. Protect the reaction from light.
-
-
Quenching the Reaction:
-
Add a 2-3 fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other small molecules using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
-
The purified ADC should be stored at 2-8°C or frozen at -80°C for long-term storage.
-
Protocol 2: Lysine-Based Conjugation of this compound-NHS Ester to a Monoclonal Antibody
This protocol describes the conjugation of an NHS-ester activated this compound to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 8.0-8.5)
-
This compound-NHS Ester
-
Reaction Buffer (e.g., PBS, pH 8.0-8.5)
-
Quenching reagent (e.g., Tris buffer)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
Anhydrous DMSO
Procedure:
-
Antibody Preparation:
-
Start with a purified monoclonal antibody at a concentration of 5-10 mg/mL.
-
Ensure the antibody is in an amine-free buffer at a pH of 8.0-8.5 for optimal reaction with the NHS ester.
-
-
Drug-Linker Preparation:
-
Dissolve the this compound-NHS Ester in anhydrous DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 5-15 fold molar excess of the dissolved drug-linker to the antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add a final concentration of 50-100 mM Tris buffer to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC using SEC or TFF to remove unreacted drug-linker and quenching reagent.
-
Store the purified ADC at 2-8°C or frozen at -80°C.
-
Characterization of the Antibody-Drug Conjugate
Determination of Drug-to-Antibody Ratio (DAR)
The DAR can be determined using several methods:
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at the maximum absorbance wavelength of the maytansinoid, the concentrations of the antibody and the drug can be calculated, and from this, the average DAR.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Species with different numbers of conjugated drugs will have different retention times, allowing for the quantification of each species and the calculation of the average DAR.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a detailed distribution of the different drug-loaded species.
Assessment of ADC Stability
The stability of the ADC can be assessed by incubating the conjugate in plasma (human or mouse) at 37°C over a period of time. Samples are taken at various time points, and the amount of intact ADC and released payload is quantified using methods such as ELISA or LC-MS/MS.[5] The Val-Cit linker is generally stable in human plasma but can be susceptible to cleavage in mouse plasma by carboxylesterases.[6]
Signaling Pathway and Mechanism of Action
Mandatory Visualization: ADC Mechanism of Action
Caption: Mechanism of action of a this compound ADC.
The mechanism of action for a this compound ADC begins with the binding of the antibody component to a specific antigen on the surface of a tumor cell. This is followed by internalization of the ADC-antigen complex into an endosome. The endosome then fuses with a lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, lead to the cleavage of the Val-Cit linker. The PABC spacer then self-immolates, releasing the maytansinoid payload into the cytoplasm. The maytansinoid binds to tubulin, inhibiting microtubule polymerization, which leads to cell cycle arrest and ultimately, apoptosis of the cancer cell.
References
- 2. This compound (TFA) () for sale [vulcanchem.com]
- 3. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Payload Attachment to Val-Cit-PABC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) linker is a critical component in the design of antibody-drug conjugates (ADCs). This linker system is engineered to be stable in systemic circulation and to undergo specific enzymatic cleavage by Cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells. Following the cleavage of the dipeptide, the PABC spacer undergoes a self-immolative 1,6-elimination to release the conjugated payload in its active form within the target cell, minimizing off-target toxicity.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the attachment of a cytotoxic payload to the Val-Cit-PABC linker, a crucial step in the synthesis of ADCs.
Mechanism of Action: Payload Release
The efficacy of an ADC utilizing a Val-Cit-PABC linker is contingent upon a series of events culminating in the intracellular release of the cytotoxic payload.
-
ADC Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically via endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PABC spacer of the linker.[1][3]
-
Self-Immolation: This cleavage event triggers a spontaneous 1,6-electronic elimination of the PABC spacer.
-
Payload Liberation: The self-immolation of the PABC spacer results in the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell, where it can then exert its therapeutic effect.[4]
Caption: Mechanism of Val-Cit-PABC linker cleavage and payload release.
Data Presentation
The following tables summarize quantitative data related to the synthesis and stability of Val-Cit-PABC linker-payload conjugates.
Table 1: Synthesis Yield of Fmoc-Val-Cit-PAB Linker
| Step | Reaction | Reagents | Yield | Reference |
| 1 | Fmoc-Cit-PABOH Synthesis | Fmoc-Cit, PABOH | High | [5] |
| 2 | Fmoc Deprotection | Piperidine in DMF | Quantitative | [5] |
| 3 | Fmoc-Val Coupling | Fmoc-Val-OSu | >85% | [5] |
| Overall | Fmoc-Val-Cit-PAB Synthesis | ~85% | [5] |
Table 2: Stability of Val-Cit-PABC-Auristatin Conjugates in Mouse Plasma
| Linker Modification | Conjugation Site | % Intact Conjugate after 4.5 days | Reference |
| C6-VC-PABC-Aur0101 | Site A (labile) | Low | [4][6] |
| Modified Linker 7-VC-PABC-Aur0101 | Site A (labile) | Significantly Higher than C6 | [4] |
| C6-VC-PABC-Aur0101 | Site G/H/I (protected) | High | [4] |
| Modified Linker 7-VC-PABC-Aur0101 | Site G/H/I (protected) | High | [4] |
Table 3: Purity of Mc-Val-Cit-PABC-MMAE after Purification
| Purification Method | Purity Achieved | Reference |
| HPLC | >99% | |
| Crystallization & HPLC | >99.5% |
Experimental Protocols
The following protocols describe the general procedures for attaching a payload containing a primary or secondary amine to a Val-Cit-PABC linker. These protocols are intended as a starting point and may require optimization for specific payloads and linker derivatives.
Protocol 1: Payload Activation with p-Nitrophenyl (PNP) Carbonate
This protocol describes the activation of the Val-Cit-PABC linker with a p-nitrophenyl carbonate group to facilitate subsequent reaction with a payload containing a primary or secondary amine.
Materials:
-
Mc-Val-Cit-PABC-OH
-
p-Nitrophenyl chloroformate
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Payload with a primary or secondary amine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
-
LC-MS and NMR for characterization
Procedure:
-
Activation of the Linker:
-
Dissolve Mc-Val-Cit-PABC-OH in anhydrous DCM.
-
Add pyridine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-nitrophenyl chloroformate in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with aqueous HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Mc-Val-Cit-PABC-PNP.
-
-
Conjugation of Payload to Activated Linker:
-
Dissolve the payload in anhydrous DMF.
-
Add Mc-Val-Cit-PABC-PNP to the payload solution.
-
Add a base such as TEA or DIPEA to catalyze the reaction.
-
Stir the reaction mixture at room temperature overnight, protected from light.
-
Monitor the reaction progress by LC-MS.
-
-
Purification and Characterization:
-
Upon completion, purify the crude linker-payload conjugate by reverse-phase HPLC.
-
Combine the fractions containing the pure product and lyophilize to obtain a solid.
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
-
Protocol 2: Direct Coupling of Payload to Val-Cit-PABC-OH using a Coupling Agent
This protocol outlines the direct coupling of a payload containing a primary or secondary amine to the carboxylic acid of the Val-Cit-PABC linker using a peptide coupling agent.
Materials:
-
Val-Cit-PABC-OH linker
-
Payload with a primary or secondary amine
-
Peptide coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reverse-phase HPLC system for purification
-
LC-MS and NMR for characterization
Procedure:
-
Reaction Setup:
-
Dissolve the Val-Cit-PABC-OH linker and the payload in anhydrous DMF.
-
Add the base (DIPEA) to the solution.
-
In a separate vial, dissolve the coupling agent (e.g., HATU) in anhydrous DMF.
-
-
Coupling Reaction:
-
Add the coupling agent solution to the linker-payload mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Purification and Characterization:
-
Once the reaction is complete, purify the crude product by reverse-phase HPLC.
-
Collect and lyophilize the fractions containing the desired product.
-
Characterize the final linker-payload conjugate by LC-MS and NMR to confirm its identity and purity.
-
Caption: Experimental workflow for payload attachment to the Val-Cit-PABC linker.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]
Application Notes and Protocols for Preclinical Development of Val-Cit-PABC-Ahx-Maytansinoid Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The Val-Cit-PABC-Ahx-Maytansinoid ADC linker-payload system combines a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker, a self-immolative para-aminobenzyl carbamate (PABC) spacer, a hexanoic acid (Ahx) spacer, and a potent maytansinoid (May) microtubule-disrupting agent. This system is engineered for stability in circulation and efficient release of the cytotoxic payload within the target cancer cell.
These application notes provide an overview of the preclinical evaluation of ADCs utilizing the Val-Cit-PABC-Ahx-Maytansinoid platform, including detailed protocols for key in vitro and in vivo assays, and representative data to guide researchers in their ADC development programs. For the purpose of providing concrete examples, the maytansinoid derivative used in the presented data is DM1 (Mertansine).
Mechanism of Action
The Val-Cit-PABC-Ahx-Maytansinoid ADC exerts its cytotoxic effect through a multi-step process that begins with targeted delivery and culminates in the induction of mitotic arrest and apoptosis in cancer cells.
The ADC first binds to a specific antigen on the surface of a cancer cell via its monoclonal antibody component. Following binding, the ADC-antigen complex is internalized, typically through endocytosis, and trafficked to the lysosome. Inside the acidic environment of the lysosome, the Val-Cit linker is cleaved by the lysosomal protease cathepsin B, which is often upregulated in tumor cells.[1] This cleavage initiates the collapse of the PABC spacer, leading to the release of the maytansinoid payload into the cytoplasm. The free maytansinoid then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[2]
Figure 1. Mechanism of action of a Val-Cit-PABC-Ahx-Maytansinoid ADC.
Preclinical Data Summary
The following tables summarize representative preclinical data for an anti-HER2 antibody conjugated with a Val-Cit-PABC-DM1 linker-payload. These values are illustrative and will vary depending on the specific antibody, target antigen, and cell line used.
Table 1: In Vitro Cytotoxicity Data
| Cell Line | Target Expression | IC50 (nM) |
| SK-BR-3 | HER2-positive | 0.5 |
| BT-474 | HER2-positive | 1.2 |
| MDA-MB-468 | HER2-negative | >100 |
Table 2: ADC Characterization
| Parameter | Value | Method |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | Hydrophobic Interaction Chromatography (HIC) / LC-MS |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
Table 3: In Vivo Efficacy in a HER2-Positive Xenograft Model (BT-474)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Non-binding ADC | 10 | <10 |
| Anti-HER2-Val-Cit-PABC-Ahx-DM1 | 5 | 75 |
| Anti-HER2-Val-Cit-PABC-Ahx-DM1 | 10 | >95 (Tumor Regression) |
Experimental Protocols
Detailed protocols for the key experiments in the preclinical development of a Val-Cit-PABC-Ahx-Maytansinoid ADC are provided below.
Protocol 1: ADC Synthesis and Purification
This protocol outlines the general steps for conjugating the Val-Cit-PABC-Ahx-Maytansinoid linker-payload to a monoclonal antibody.
Figure 2. General workflow for ADC synthesis and purification.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Val-Cit-PABC-Ahx-Maytansinoid linker-payload with a maleimide group
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
-
Reaction buffers and solvents (e.g., PBS, DMSO)
Procedure:
-
Antibody Reduction: a. Prepare the mAb at a concentration of 5-10 mg/mL in PBS. b. Add a 5-10 molar excess of TCEP to the mAb solution. c. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Conjugation: a. Dissolve the this compound-Maleimide linker-payload in DMSO to create a stock solution. b. Add the linker-payload solution to the reduced antibody at a molar ratio of 4-8 moles of linker-payload per mole of antibody. c. Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Quenching: a. Add a 2-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups. b. Incubate for 20 minutes at room temperature.
-
Purification: a. Purify the ADC using a pre-equilibrated SEC column to remove unconjugated linker-payload and other small molecules. b. Collect the fractions containing the purified ADC.
-
Characterization: a. Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm). b. Determine the Drug-to-Antibody Ratio (DAR) using HIC or LC-MS. c. Assess the purity and aggregation state using SEC.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes how to determine the in vitro potency (IC50) of the ADC in cancer cell lines.
Figure 3. Workflow for the in vitro cytotoxicity (MTT) assay.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
Val-Cit-PABC-Ahx-Maytansinoid ADC
-
Control antibody and free maytansinoid drug
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. c. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the ADC, control antibody, and free drug in complete medium. b. Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated control wells.
-
Incubation: a. Incubate the plate for 72-120 hours at 37°C, 5% CO2.
-
MTT Assay: a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C until formazan crystals are visible. c. Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 3: In Vivo Efficacy Study (Xenograft Model)
This protocol outlines a typical in vivo efficacy study in a mouse xenograft model to evaluate the anti-tumor activity of the ADC.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
Val-Cit-PABC-Ahx-Maytansinoid ADC
-
Vehicle control and other control articles
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation: a. Subcutaneously implant 5-10 million tumor cells into the flank of each mouse.
-
Tumor Growth and Grouping: a. Monitor tumor growth until the average tumor volume reaches 100-200 mm³. b. Randomize the mice into treatment groups (n=8-10 mice per group).
-
ADC Administration: a. Administer the ADC, vehicle control, and other controls intravenously (i.v.) or intraperitoneally (i.p.) according to the desired dosing schedule (e.g., once weekly for 3 weeks).
-
Monitoring: a. Measure the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2. b. Monitor the body weight of the mice as an indicator of toxicity. c. Observe the general health and behavior of the animals.
-
Endpoint and Data Analysis: a. The study is typically terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). b. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). c. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. d. Plot the mean tumor volume over time for each group.
Conclusion
The Val-Cit-PABC-Ahx-Maytansinoid ADC platform offers a robust and versatile approach for the development of targeted cancer therapies. The protocols and representative data provided in these application notes serve as a valuable resource for researchers and scientists engaged in the preclinical evaluation of novel ADC candidates. Rigorous and standardized experimental procedures are crucial for generating high-quality, reproducible data to support the advancement of promising ADCs into clinical development.
References
Application Notes and Protocols for the Characterization of ADCs with Val-Cit-PABC-Ahx-Maytansine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2] The Val-Cit-PABC-Ahx-Maytansine system represents a well-established linker-payload combination. This system comprises a monoclonal antibody targeting a tumor-associated antigen, a cleavable linker, and the potent maytansinoid cytotoxic agent.[3][4]
The linker consists of a valine-citrulline (Val-Cit) dipeptide, which is designed to be stable in the systemic circulation but susceptible to cleavage by lysosomal proteases, such as Cathepsin B, that are abundant within cancer cells.[5][6][][8] This is connected to a p-aminobenzyl alcohol (PABC) self-immolative spacer, an aminohexanoic acid (Ahx) group, and finally to the maytansine payload.[3][4] Upon internalization of the ADC into the target cancer cell and subsequent trafficking to the lysosome, the Val-Cit linker is cleaved, leading to the release of the PABC-Ahx-Maytansine moiety.[9][10] The PABC spacer then spontaneously decomposes, liberating the active maytansinoid drug, which can then exert its cytotoxic effect by inhibiting tubulin polymerization.[11][12]
A critical feature of this system is the potential for a "bystander effect," where the released, cell-permeable maytansinoid can diffuse out of the targeted antigen-positive cell and kill neighboring antigen-negative tumor cells, thus overcoming tumor heterogeneity.[13][14][15][16][17][18]
This document provides detailed application notes and protocols for the comprehensive characterization of ADCs utilizing the Val-Cit-PABC-Ahx-Maytansine linker-payload system.
Data Presentation
Table 1: Summary of In Vitro Characterization Data
| Parameter | Method | Result |
| Average Drug-to-Antibody Ratio (DAR) | HIC-HPLC, RP-HPLC, UV-Vis Spectroscopy | e.g., 3.5 ± 0.5 |
| Binding Affinity (KD) of ADC | Surface Plasmon Resonance (SPR), ELISA | e.g., 1.2 nM |
| In Vitro Cytotoxicity (IC50) | Cell-based viability assay (e.g., MTS, CellTiter-Glo) | e.g., 0.5 nM (Antigen-positive cells) |
| Bystander Killing IC50 | Co-culture cytotoxicity assay | e.g., 5 nM (Antigen-negative cells) |
| Plasma Stability (% Intact ADC) | In vitro incubation in plasma followed by ELISA or LC-MS | e.g., >95% after 72 hours |
Table 2: Summary of In Vivo Characterization Data
| Parameter | Method | Result |
| ADC Half-life (t1/2) | Pharmacokinetic analysis in rodents | e.g., 150 hours |
| ADC Clearance (CL) | Pharmacokinetic analysis in rodents | e.g., 0.2 mL/h/kg |
| Tumor Growth Inhibition (TGI) | Xenograft mouse model | e.g., 85% TGI at 3 mg/kg |
| Maximum Tolerated Dose (MTD) | Rodent toxicity study | e.g., 10 mg/kg |
Experimental Protocols
In Vitro Characterization
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, influencing its efficacy and safety.[19][20] Several methods can be employed for its determination.[21]
Protocol: Hydrophobic Interaction Chromatography (HIC)-HPLC
-
Instrumentation: HPLC system with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0.
-
Procedure: a. Equilibrate the column with 100% Mobile Phase A. b. Inject 10-20 µg of the ADC sample. c. Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes. d. Monitor the elution profile at 280 nm. e. The different drug-loaded species will separate based on hydrophobicity, allowing for the calculation of the average DAR from the peak areas and their corresponding drug loads.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Plate Coating: Coat a 96-well plate with the target antigen (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST) and block with 3% BSA in PBST for 1 hour at room temperature.
-
ADC Incubation: Add serial dilutions of the ADC and the unconjugated antibody (as a control) to the wells and incubate for 2 hours at room temperature.
-
Detection: a. Wash the plate with PBST. b. Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the ADC's primary antibody framework. Incubate for 1 hour at room temperature. c. Wash the plate and add a TMB substrate solution. d. Stop the reaction with 1 M sulfuric acid and measure the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance values against the ADC concentration and determine the EC50 value.
This assay determines the potency of the ADC in killing target cancer cells.[22][23]
Protocol: MTS Assay
-
Cell Seeding: Seed antigen-positive cancer cells in a 96-well plate (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Add serial dilutions of the ADC, unconjugated antibody, and free maytansinoid drug to the cells and incubate for 72-96 hours.
-
Viability Assessment: a. Add MTS reagent to each well and incubate for 1-4 hours at 37°C. b. Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.
This assay evaluates the ability of the ADC to kill neighboring antigen-negative cells.[13][16][17][18]
Protocol: Co-culture Cytotoxicity Assay
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixed population of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC for 72-96 hours.
-
Analysis: a. Image the plate using a fluorescence microscope to visualize and count the number of viable fluorescent (antigen-negative) cells. b. Alternatively, use flow cytometry to quantify the percentage of viable antigen-negative cells.
-
Data Analysis: Determine the IC50 of the ADC on the antigen-negative cells in the presence of antigen-positive cells.
In Vivo Characterization
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC.[1][2][24][25]
Protocol: Rodent PK Study
-
Animal Model: Use appropriate rodent models (e.g., mice or rats).
-
Dosing: Administer a single intravenous (IV) dose of the ADC.
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, 168 hours) post-injection.
-
Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.
-
Quantification: a. Total Antibody: Use an ELISA to quantify the concentration of the total antibody (conjugated and unconjugated). b. ADC Concentration: Employ an ELISA that captures the antibody and detects the maytansinoid payload to measure the concentration of the intact ADC.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).
These studies evaluate the ability of the ADC to inhibit tumor growth in vivo.[26][27][28]
Protocol: Xenograft Mouse Model
-
Tumor Implantation: Subcutaneously implant human tumor cells (antigen-positive) into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different dose levels). Administer the treatments intravenously.
-
Monitoring: a. Measure tumor volume and body weight 2-3 times per week. b. Monitor the general health of the animals.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment period.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Mandatory Visualizations
Caption: Mechanism of action of a Val-Cit-PABC-Ahx-Maytansine ADC.
Caption: Experimental workflow for an in vivo ADC efficacy study.
Caption: The bystander effect of ADCs in a heterogeneous tumor.
References
- 1. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 18. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 20. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. semanticscholar.org [semanticscholar.org]
- 24. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacokinetics of antibody-drug conjugates (ADCs) - ProteoGenix [proteogenix.science]
- 26. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 27. aacrjournals.org [aacrjournals.org]
- 28. wuxibiology.com [wuxibiology.com]
Application Notes and Protocols for Drug-to-Antibody Ratio (DAR) Calculation of Val-Cit-PABC ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety profile. A low DAR may result in reduced potency, while a high DAR can lead to poor pharmacokinetics and increased toxicity. Therefore, accurate and reproducible determination of the DAR is essential throughout the development and manufacturing of ADCs.
These application notes provide detailed protocols for determining the DAR of ADCs that utilize a valine-citrulline (Val-Cit) dipeptide linker coupled with a p-aminobenzyl carbamate (PABC) self-immolative spacer. Three common analytical techniques are covered:
-
UV-Vis Spectroscopy for a rapid determination of the average DAR.
-
Hydrophobic Interaction Chromatography (HIC-HPLC) for assessing the distribution of different drug-loaded species and calculating the weighted average DAR.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) of the reduced ADC to determine the DAR by analyzing the light and heavy chains.
Mechanism of Action of Val-Cit-PABC ADCs
The Val-Cit-PABC linker is designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into target cancer cells. The following diagram illustrates the key steps in the mechanism of action.
Application Notes and Protocols for In Vitro Cleavage Assays of Val-Cit-PABC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Valine-Citrulline (Val-Cit) dipeptide linked to a p-aminobenzyl carbamate (PABC) spacer is a cornerstone of modern antibody-drug conjugate (ADC) design.[1][2] This linker system is engineered for high stability in systemic circulation and for efficient cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment.[3][][] Upon enzymatic cleavage of the amide bond between Citrulline and PABC, a self-immolative cascade is initiated, leading to the release of the cytotoxic payload within the target cancer cell.[3][6] This targeted drug release mechanism enhances the therapeutic window of ADCs by maximizing efficacy at the tumor site while minimizing off-target toxicity.[]
These application notes provide detailed protocols for two common in vitro methods to assess the enzymatic cleavage of Val-Cit-PABC linkers: a fluorescence-based assay for high-throughput screening and an HPLC-based assay for quantitative analysis of payload release.
Mechanism of Action
The therapeutic efficacy of an ADC with a Val-Cit-PABC linker is contingent upon a series of events, beginning with the binding of the ADC to its target antigen on the cancer cell surface, followed by internalization and trafficking to the lysosome. Inside the acidic environment of the lysosome, Cathepsin B and other related proteases recognize and cleave the Val-Cit dipeptide.[3] This initial cleavage triggers the spontaneous 1,6-elimination of the PABC spacer, liberating the active cytotoxic drug.[3]
Caption: Mechanism of ADC internalization and payload release.
Quantitative Data on Linker Cleavage
The susceptibility of the dipeptide linker to enzymatic cleavage is a critical parameter in ADC design. The following tables summarize comparative data on the cleavage of various linkers by Cathepsin B.
Table 1: Comparison of Cleavage of Different Peptide Linkers (Endpoint Assay)
| Peptide Linker | Relative Fluorescence Units (RFU) | Fold Change vs. Control |
| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 42.5 |
| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |
| Phe-Lys-PABC-Fluorophore | 7800 ± 320 | 39.0 |
| Control (No Enzyme) | 200 ± 50 | 1.0 |
| Data is illustrative and sourced from principles described in BenchChem Application Notes.[2] |
Table 2: Half-life of ADC Linkers upon Incubation with Cathepsin B
| ADC Linker | Half-life (hours) |
| Val-Cit (VCit) | 4.6 |
| Ser-Val-Cit (SVCit) | 5.4 |
| Glu-Val-Cit (EVCit) | 2.8 |
| This data indicates that the EVCit linker is more sensitive to Cathepsin B-mediated cleavage compared to VCit and SVCit linkers.[7] It has been noted in other studies that the Val-Ala linker is cleaved at approximately half the rate of the Val-Cit linker in an isolated Cathepsin B assay.[8] |
Experimental Protocols
Two primary methods for in vitro cleavage analysis are detailed below. The fluorescence-based assay is suitable for rapid screening, while the HPLC-based method provides precise quantification of the released payload.
Protocol 1: Fluorescence-Based In Vitro Cleavage Assay
This high-throughput method utilizes a fluorogenic substrate, such as a Val-Cit-PABC conjugate of 7-amino-4-methylcoumarin (AMC), which is non-fluorescent until the amide bond is cleaved.[9][10]
Caption: Workflow for a fluorescence-based cleavage assay.
Materials:
-
ADC or linker-fluorophore conjugate (e.g., Val-Cit-PABC-AMC)
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.0-6.0, containing DTT (1-5 mM)
-
Activation Buffer: Assay buffer containing a cysteine protease activator (e.g., 20 mM DTT and 10 mM EDTA)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Activate Cathepsin B by incubating it in Activation Buffer for 15-30 minutes at 37°C.
-
Prepare a stock solution of the linker-fluorophore substrate in DMSO and dilute it to the desired final concentration in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of the diluted substrate solution to each well of the 96-well plate.
-
Initiate the reaction by adding 50 µL of the activated Cathepsin B solution to each well. Final enzyme concentrations are typically in the nanomolar range (e.g., 20 nM), and substrate concentrations are in the micromolar range (e.g., 1 µM).[1]
-
Include negative control wells containing the substrate but no enzyme.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 1-2 hours, with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 350-380 nm and an emission wavelength of 440-460 nm for AMC.[1]
-
-
Data Analysis:
-
For each well, plot the fluorescence intensity against time.
-
The initial rate of cleavage is determined from the slope of the linear portion of the curve.
-
Compare the cleavage rates of different linkers or under different conditions.
-
Protocol 2: HPLC-Based In Vitro Cleavage Assay
This method directly measures the release of the cytotoxic payload from the ADC over time, providing a quantitative assessment of linker cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. "Design of a Turn-on Fluorescence Assay for the Identification and Appl" by Caitlin Vitro, Jared Miller et al. [orb.binghamton.edu]
- 10. Design of a turn-on fluorescence assay for the identification and application of improved ADC linkers - American Chemical Society [acs.digitellinc.com]
Application Note: High-Resolution Analysis of Antibody-Drug Conjugates using Hydrophobic Interaction Chromatography (HIC)
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The efficacy and safety of an ADC are critically dependent on its Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to each antibody.[1] A heterogeneous mixture of species with different DAR values is often produced during the conjugation process.[2] Therefore, accurate determination of the DAR and the distribution of drug-loaded species is a critical quality attribute (CQA) that must be monitored throughout ADC development and manufacturing.[3][4]
Hydrophobic Interaction Chromatography (HIC) is a robust and widely adopted analytical technique for the characterization of ADCs.[4][5][6] HIC separates molecules based on their hydrophobicity under non-denaturing conditions, preserving the native structure of the ADC.[7][8][9] Since the cytotoxic drugs conjugated to the mAb are typically hydrophobic, the overall hydrophobicity of the ADC increases with the number of attached drug molecules.[1][2] HIC effectively separates the unconjugated mAb from ADCs with varying drug loads (e.g., DAR 2, 4, 6, 8), allowing for the quantification of each species and the calculation of the average DAR.[5][6][9]
This application note provides a detailed protocol for the analysis of a cysteine-linked ADC using HIC. It outlines the experimental workflow, data analysis, and expected results for determining the DAR and drug-load distribution.
Principle of HIC for ADC Analysis
HIC separates proteins based on the interactions between hydrophobic "patches" on the protein surface and a weakly hydrophobic stationary phase.[7][10][11] The process is modulated by the concentration of a salt in the mobile phase.
-
Binding: At high salt concentrations, the ordered structure of water molecules around the protein and the stationary phase is disrupted. This increases the solvent surface tension and promotes the interaction between the hydrophobic regions of the ADC and the column matrix.
-
Elution: A decreasing salt gradient is then applied. As the salt concentration decreases, the hydrophobic interaction weakens, and the proteins begin to elute.[11]
-
Separation: Less hydrophobic species, such as the unconjugated mAb (DAR 0), elute first, followed by ADCs with progressively higher DAR values and therefore greater hydrophobicity.[4][5]
The following diagram illustrates the logical workflow of HIC for ADC analysis.
Caption: Workflow for ADC analysis by HIC.
Experimental Protocol
This protocol is intended for the analysis of a cysteine-linked ADC, such as brentuximab vedotin.
Materials and Equipment
-
HPLC System: Agilent 1290 Infinity II Bio LC System or equivalent, equipped with a binary pump, autosampler, and UV detector.[6] The system should preferably have an iron-free flow path to prevent corrosion from high salt buffers.[1][6]
-
HIC Column: TSKgel HIC-ADC Butyl, 4.6 mm ID × 10 cm L, or equivalent.[12]
-
Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0. Optionally, 5-10% isopropanol can be added to improve the elution of highly hydrophobic species.[2]
-
ADC Sample: Diluted to 1 mg/mL in Mobile Phase A.
-
Data Acquisition and Analysis Software: Agilent OpenLab CDS or equivalent.
Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions for HIC analysis of ADCs.
| Parameter | Condition |
| Column | TSKgel HIC-ADC Butyl, 4.6 mm ID × 10 cm L |
| Mobile Phase A | 1.5 M (NH₄)₂SO₄, 25 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0 |
| Flow Rate | 0.5 mL/min[13] |
| Gradient | 0-100% B over 12 minutes[3] |
| Column Temperature | 25 °C[3] |
| Detection Wavelength | 280 nm |
| Injection Volume | 10-50 µL |
Procedure
-
System Preparation:
-
Thoroughly purge the HPLC system with Mobile Phase A and Mobile Phase B to ensure a stable baseline.
-
Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes or until the baseline is stable.
-
-
Sample Preparation:
-
Dilute the ADC stock solution to a final concentration of 1 mg/mL using Mobile Phase A.
-
Filter the sample through a 0.22 µm filter if any particulate matter is visible.
-
-
Analysis:
-
Inject the prepared ADC sample onto the equilibrated column.
-
Run the gradient elution as specified in the chromatographic conditions table.
-
Monitor the elution profile at 280 nm.
-
-
Data Processing:
-
Integrate the peaks corresponding to the different DAR species in the resulting chromatogram.
-
Identify the peaks based on their elution order (DAR 0, DAR 2, DAR 4, etc.). The unconjugated mAb (DAR 0) will be the first major peak to elute.
-
Calculate the percentage peak area for each species.
-
Data Analysis and Results
The primary output of the HIC analysis is a chromatogram showing the separation of ADC species with different drug loads. The following diagram illustrates the principle of this separation.
Caption: Principle of ADC separation by HIC.
Calculation of Average DAR
The weighted average DAR is calculated from the relative peak areas of the different drug-loaded species.[5][] The formula for calculating the average DAR is as follows:
Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
For a typical cysteine-linked ADC, the species would be DAR 0, DAR 2, DAR 4, DAR 6, and DAR 8.
Representative Data
The following table presents example data from a HIC analysis of a cysteine-linked ADC.
| Peak ID | Retention Time (min) | Drug-to-Antibody Ratio (DAR) | Peak Area (%) |
| 1 | 5.2 | 0 | 15.5 |
| 2 | 7.8 | 2 | 35.2 |
| 3 | 9.5 | 4 | 30.8 |
| 4 | 11.1 | 6 | 14.3 |
| 5 | 12.5 | 8 | 4.2 |
Using the data from the table above, the average DAR is calculated as:
Average DAR = ((15.5 * 0) + (35.2 * 2) + (30.8 * 4) + (14.3 * 6) + (4.2 * 8)) / 100 Average DAR = (0 + 70.4 + 123.2 + 85.8 + 33.6) / 100 Average DAR = 3.13
Conclusion
Hydrophobic Interaction Chromatography is an indispensable tool for the characterization of Antibody-Drug Conjugates. It provides a reliable and reproducible method for determining the average Drug-to-Antibody Ratio and the distribution of different drug-loaded species, which are critical quality attributes for ensuring the safety and efficacy of these complex biotherapeutics. The protocol outlined in this application note provides a solid starting point for researchers, scientists, and drug development professionals working with ADCs. Method optimization, particularly of the gradient slope and mobile phase composition, may be necessary depending on the specific characteristics of the ADC being analyzed.[2][12]
References
- 1. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. bio-rad.com [bio-rad.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-works.com [bio-works.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Val-Cit-PABC Linker Instability in Mouse Plasma
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability of the Val-Cit-PABC linker in mouse plasma during antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Val-Cit-PABC linker instability specifically in mouse plasma?
A1: The primary cause of premature cleavage of the Val-Cit-PABC linker in mouse plasma is the enzymatic activity of a specific serine hydrolase called Carboxylesterase 1C (Ces1C).[1][2][3][4] This enzyme is highly abundant in mouse plasma and can hydrolyze the amide bond within the linker, leading to premature release of the cytotoxic payload.[1][5] This issue is particularly pronounced in rodent plasma and is not observed to the same extent in human plasma.[6][7]
Q2: Why is this instability in mouse plasma a significant problem for preclinical ADC development?
A2: Mouse models are crucial for the preclinical evaluation of ADC efficacy and safety.[1] Premature cleavage of the linker in the systemic circulation of mice leads to off-target release of the cytotoxic payload.[5][8] This can result in increased systemic toxicity and a reduced therapeutic window.[5] Furthermore, the instability can lead to an underestimation of the ADC's potential efficacy, as less intact ADC reaches the target tumor cells.[1][5]
Q3: How does the stability of the Val-Cit-PABC linker in mouse plasma compare to its stability in human plasma?
A3: The Val-Cit-PABC linker is generally stable in human plasma but displays significant instability in mouse plasma.[6][7][9][10] This species-specific difference is due to the high concentration of Carboxylesterase 1C (Ces1C) in mouse serum, an enzyme that is not as active or prevalent in human serum.[1][5]
Q4: Can the conjugation site on the antibody influence the stability of the Val-Cit-PABC linker?
A4: Yes, the site of conjugation on the antibody can significantly impact the stability of the linker.[1][11][12] Linkers attached to more solvent-exposed sites on the antibody may be more susceptible to enzymatic cleavage by Ces1C.[13] Conversely, conjugation sites that are more sterically hindered can offer some protection to the linker, thereby increasing its stability in mouse plasma.[12]
Troubleshooting Guide
Issue: High levels of free payload and off-target toxicity are observed in mouse xenograft models.
Potential Cause: Premature cleavage of the Val-Cit-PABC linker by mouse Carboxylesterase 1C (Ces1C).
Troubleshooting Steps:
-
Confirm Linker Instability: The first step is to confirm that the observed toxicity is due to linker instability. This can be achieved by performing an in vitro plasma stability assay.
-
Modify the Linker: If instability is confirmed, consider modifying the linker to enhance its resistance to Ces1C. A well-documented and effective approach is to add a glutamic acid residue at the P3 position, creating a glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) linker.[5][14] This modification has been shown to significantly increase stability in mouse plasma without compromising the linker's susceptibility to cleavage by intracellular cathepsins within the tumor cell.[1][3][9]
-
Evaluate Alternative Linkers: If modifying the Val-Cit-PABC linker is not feasible, consider exploring alternative cleavable linkers that are known to be more stable in mouse plasma, such as those with different peptide sequences or non-peptidic cleavable moieties.[13] Tandem cleavable linkers, which incorporate a steric blocker that is removed in the lysosome, have also been developed to improve in vivo stability.[9][15]
-
Optimize Conjugation Site: As the conjugation site can influence stability, exploring different conjugation sites on the antibody may yield an ADC with improved plasma stability.[12][13] Site-specific conjugation technologies can provide more homogeneous ADCs with potentially more stable linker attachment points.
-
Consider a Ces1C Knockout Mouse Model: For preclinical studies where the Val-Cit-PABC linker must be used, conducting efficacy and toxicology studies in a Ces1C knockout mouse model can provide a more accurate assessment of the ADC's performance by eliminating the confounding factor of premature linker cleavage.[1][9]
Quantitative Data Summary
The following tables summarize quantitative data on the stability of Val-Cit-PABC and modified linkers in mouse plasma.
Table 1: Stability of Different Linkers in Mouse Plasma
| Linker | ADC/Compound | Incubation Time | Percent Intact Conjugate Remaining | Reference |
| C6-VC-PABC-Aur0101 | C16 Site A | 4.5 days | ~20% | [1] |
| Linker 7-VC-PABC-Aur0101 | C16 Site A | 4.5 days | ~80% | [1] |
| Val-Cit (vc) | anti-HER2-MMAF | 14 days | <5% | [8] |
| Ser-Val-Cit (SVCit) | anti-HER2-MMAF | 14 days | ~30% | [8] |
| Val-Cit Dipeptide | cAC10-MMAE | 144 hours (6 days) | ~50% (half-life) | [8] |
| Glu-Val-Cit (EVCit) | Pyrene Probe | 7 days | ~95% | [16] |
Table 2: Half-life of ADCs with Different Linkers in Mouse Plasma
| Linker | ADC | Half-life (hours) | Reference |
| Val-Cit Dipeptide | cAC10-MMAE | ~144 | [8] |
| EVCit | Trastuzumab-MMAE | No significant degradation over 28 days | [17] |
Experimental Protocols
Protocol 1: In Vitro ADC Stability Assay in Mouse Plasma
This protocol outlines the steps to assess the stability of an ADC in mouse plasma in vitro.
-
ADC Preparation: Prepare the ADC at a stock concentration of 1 mg/mL in a suitable buffer (e.g., PBS).
-
Plasma Incubation:
-
Thaw frozen mouse plasma (e.g., from BALB/c mice) at 37°C.
-
Add the ADC to the plasma to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Immediately freeze the collected samples at -80°C to stop any further enzymatic reactions.
-
-
Analysis of Intact ADC:
-
Analyze the samples to determine the percentage of intact ADC remaining at each time point. Common analytical methods include:
-
Hydrophobic Interaction Chromatography (HIC): To separate the intact ADC from the cleaved antibody.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To quantify the intact ADC and identify cleavage products.[18][19]
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of the antibody-conjugated drug.[8][11]
-
-
-
Data Analysis: Plot the percentage of intact ADC versus time to determine the stability profile and calculate the half-life of the ADC in mouse plasma.
Protocol 2: Quantification of Free Payload in Plasma by LC-MS/MS
This protocol describes how to measure the amount of prematurely released payload in plasma.
-
Sample Collection: Collect plasma samples from mice at predetermined time points after ADC administration.
-
Sample Preparation:
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the small-molecule free payload.[8]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system to separate the free payload from other small molecules.
-
Tandem Mass Spectrometry (MS/MS) Detection: Introduce the eluent from the LC column into a mass spectrometer for sensitive and specific quantification of the free payload.[8]
-
-
Data Analysis: Generate a standard curve using known concentrations of the payload to quantify the amount of free payload in the plasma samples.
Visualizations
Caption: Mechanism of Val-Cit-PABC ADC instability in mouse circulation versus the intended intracellular cleavage.
Caption: Logical workflow for troubleshooting Val-Cit-PABC linker instability in mouse models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 12. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Prevention of Val-Cit-PABC ADC Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of Valine-Citrulline-PABC (Val-Cit-PABC) containing Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in Val-Cit-PABC ADCs?
A1: Aggregation of Val-Cit-PABC ADCs is a multifactorial issue stemming from the physicochemical properties of the ADC components and the manufacturing and storage conditions. Key contributing factors include:
-
Hydrophobicity: The conjugation of hydrophobic payloads and linkers to the antibody can expose or create hydrophobic patches on the protein surface. This increased hydrophobicity promotes intermolecular interactions, leading to aggregation.[1][2]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased hydrophobicity and a greater propensity for aggregation.[1][3] ADCs with a high number of conjugated drugs are more susceptible to forming aggregates, which can impact both efficacy and safety.[1]
-
Unfavorable Buffer Conditions: The pH, ionic strength, and composition of the buffer are critical for ADC stability. Aggregation can be induced if the pH is near the isoelectric point (pI) of the antibody, where it has the least aqueous solubility.[4]
-
Conjugation Chemistry: The conditions used during the conjugation process, such as the use of organic co-solvents to dissolve the linker-payload, can disrupt the antibody's structure and promote aggregation.[4]
-
Storage and Handling: Improper storage temperatures, freeze-thaw cycles, and mechanical stress (e.g., agitation) can lead to protein denaturation and aggregation.[1]
Q2: How does the Val-Cit-PABC linker contribute to aggregation?
A2: The Val-Cit-PABC linker system itself has characteristics that can influence aggregation. While the Val-Cit dipeptide is designed for specific cleavage by cathepsin B in the tumor microenvironment, the overall hydrophobicity of the linker-payload construct is a major driver of aggregation.[5] The PABC (para-aminobenzyl carbamate) spacer, while crucial for the self-immolative release of the payload, also adds to the hydrophobicity of the linker system.
Q3: What is the impact of aggregation on ADC efficacy and safety?
A3: ADC aggregation can have significant negative consequences:
-
Reduced Efficacy: Aggregated ADCs may have altered binding affinity for their target antigen, leading to reduced therapeutic efficacy.
-
Increased Immunogenicity: The presence of aggregates can elicit an immune response in patients, potentially leading to adverse effects and reduced treatment effectiveness.
-
Altered Pharmacokinetics: Aggregates are often cleared from circulation more rapidly and in a different manner than monomeric ADCs, which can affect the drug's biodistribution and overall exposure.
-
Safety Concerns: In severe cases, large aggregates can lead to serious adverse events.[4]
Troubleshooting Guide
This guide provides solutions to common issues encountered during the development and handling of Val-Cit-PABC ADCs.
Problem 1: Significant aggregation observed immediately after conjugation.
| Possible Cause | Troubleshooting Step | Rationale |
| High local concentration of hydrophobic linker-payload | Add the linker-payload solution to the antibody solution slowly and with gentle, continuous mixing. | Prevents the formation of localized areas of high hydrophobicity that can initiate aggregation. |
| Use of organic co-solvents (e.g., DMSO, DMF) | Minimize the final concentration of the organic co-solvent in the reaction mixture (ideally <10% v/v). | High concentrations of organic solvents can partially denature the antibody, exposing hydrophobic regions and promoting aggregation.[4] |
| Suboptimal reaction buffer pH | Ensure the conjugation buffer pH is not near the antibody's isoelectric point (pI). A common starting point is a pH between 6.5 and 8.0. | At its pI, an antibody has a net neutral charge, minimizing electrostatic repulsion and increasing the likelihood of aggregation.[4] |
| Intermolecular cross-linking | Consider using site-specific conjugation methods to control the location and number of conjugated payloads. | Random conjugation to surface lysines or cysteines can lead to intermolecular cross-linking, especially at high DARs. |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to achieve a lower, more controlled DAR. | A lower DAR generally results in a more hydrophilic and stable ADC.[1] |
Problem 2: Gradual increase in aggregation during storage.
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate formulation buffer | Screen a panel of formulation buffers with varying pH (typically 5.0-7.0) and excipients to identify the optimal conditions for stability. | The stability of an ADC is highly dependent on the formulation. A systematic screening can identify conditions that minimize aggregation. |
| Absence of stabilizing excipients | Incorporate stabilizing excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and surfactants (e.g., polysorbate 20 or 80) into the formulation. | Excipients can stabilize the ADC through various mechanisms, including preferential exclusion, which favors the native protein conformation, and by preventing surface-induced aggregation. |
| Repeated freeze-thaw cycles | Aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles. | The process of freezing and thawing can cause denaturation and aggregation. |
| Inappropriate storage temperature | Store the ADC at the recommended temperature, typically 2-8°C for liquid formulations or -20°C to -80°C for frozen or lyophilized forms. | Temperature fluctuations can compromise the stability of the ADC. |
Data Summary
The following tables summarize quantitative data on factors influencing ADC aggregation.
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on Aggregation
| ADC Construct | DAR | Aggregation (%) after Thermal Stress | Reference |
| Cysteine-based ADC | 2 | < 5% | [1] |
| Cysteine-based ADC | 4 | 32% | [1] |
| Cysteine-based ADC | 6 | 76% | [1] |
Table 2: Influence of Linker Chemistry on ADC Aggregation
| Linker Type | Average DAR | Aggregation (%) | Comments | Reference |
| Val-Cit | ~7 | 1.80% | Increased dimeric peak observed. | [6] |
| Val-Ala | ~7 | No obvious increase | Val-Ala linker demonstrated better hydrophilicity and stability. | [6] |
| FG-ADC (PEGylated) | 8 | ~12% | Higher aggregation at higher DAR. | [7] |
| VAG-ADC (PEGylated) | 8 | ~6% | VAG linker showed lower aggregation propensity at high DAR. | [7] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of monomer, high-molecular-weight species (aggregates), and low-molecular-weight species (fragments) in a Val-Cit-PABC ADC sample.
Materials:
-
ADC sample
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel G3000SWxl)
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase: 150 mM Sodium Phosphate, pH 6.8-7.0
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase and degas it thoroughly.
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL using the mobile phase. Filter the sample through a 0.22 µm syringe filter if it contains visible particulates.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Dynamic Light Scattering (DLS) for Stability Assessment
Objective: To assess the hydrodynamic radius (Rh) and polydispersity of an ADC sample as an indicator of aggregation.
Materials:
-
ADC sample
-
DLS instrument
-
Low-volume cuvette
-
Filtration device (0.1 or 0.22 µm)
Procedure:
-
Sample Preparation: Filter a sufficient volume of the ADC sample (typically 20-50 µL) at a concentration of 0.5-1.0 mg/mL through a low-protein-binding syringe filter directly into a clean, dust-free cuvette.
-
Instrument Setup: Set the instrument parameters, including the sample viscosity and refractive index (use values for water if the buffer is aqueous and the protein concentration is low), and the measurement temperature (e.g., 25°C).
-
Measurement: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature for at least 5 minutes.
-
Data Acquisition: Perform the DLS measurement. Typically, this involves multiple acquisitions that are averaged.
-
Data Analysis: Analyze the correlation function to obtain the size distribution, average hydrodynamic radius (Rh), and polydispersity index (PDI). An increase in Rh or PDI over time or under stress conditions indicates aggregation.
Visualizations
Caption: Factors and pathway leading to ADC aggregation.
Caption: Troubleshooting workflow for ADC aggregation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. agilent.com [agilent.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. pharmtech.com [pharmtech.com]
- 5. adcreview.com [adcreview.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Hydrophobic Val-Cit Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) featuring hydrophobic Val-Cit linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of a Val-Cit linker in an ADC?
A1: The valine-citrulline (Val-Cit) linker is a dipeptide that connects the antibody to the cytotoxic drug (payload) in an ADC.[] It is designed to be stable in the bloodstream and specifically cleaved by enzymes, such as cathepsin B, which are often overexpressed in tumor cells.[][2] This enzymatic cleavage releases the cytotoxic payload directly at the tumor site, enhancing therapeutic efficacy and reducing off-target toxicity.[]
Q2: Why is the hydrophobicity of the Val-Cit linker a concern?
A2: The hydrophobic nature of the Val-Cit linker, often combined with a hydrophobic payload, can lead to several challenges in ADC development.[3][4] A primary issue is the tendency for the ADC to aggregate, which can compromise its stability, reduce its shelf life, decrease potency, and potentially increase immunogenicity.[4][5][6] This hydrophobicity can also lead to faster clearance of the ADC from circulation, impacting its in vivo efficacy.[7]
Q3: What is the drug-to-antibody ratio (DAR), and why is it a critical quality attribute?
A3: The drug-to-antibody ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[8][9] It is a critical quality attribute because it directly influences the ADC's efficacy, safety, and pharmacokinetic profile.[9] A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity, faster clearance, and a higher propensity for aggregation due to increased hydrophobicity.[6][9][10]
Q4: What are common challenges encountered when trying to increase the DAR of an ADC with a hydrophobic Val-Cit linker?
A4: A major challenge is that increasing the DAR with a hydrophobic linker and payload often leads to ADC aggregation.[3][11] This can negatively impact the manufacturing process, stability, and therapeutic window of the ADC.[4][12] Achieving a high DAR without inducing aggregation is a key optimization goal in ADC development.[3]
Troubleshooting Guides
Issue 1: ADC Aggregation
Symptom: You observe precipitation, increased turbidity, or the presence of high molecular weight species during analytical characterization (e.g., by Size Exclusion Chromatography - SEC).
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| High Hydrophobicity | - Incorporate Hydrophilic Linkers/Spacers: Introduce hydrophilic polymers like polyethylene glycol (PEG) into the linker design to shield the hydrophobic components and improve solubility.[12][13][14] - Modify the Linker: Consider alternative, more hydrophilic dipeptide linkers such as Val-Ala, which has been shown to allow for higher DAR with less aggregation compared to Val-Cit.[2][15] - Utilize "Exo-linker" Technology: This approach repositions the cleavable peptide linker to better mask the hydrophobicity of the payload.[3][16] |
| High DAR | - Optimize Conjugation Stoichiometry: Carefully control the molar ratio of the linker-payload to the antibody during the conjugation reaction to target a lower, more optimal DAR.[8] - Site-Specific Conjugation: Employ techniques that attach the drug to specific, engineered sites on the antibody, leading to a more homogeneous ADC with a controlled DAR.[8] |
| Formulation Issues | - Adjust Buffer Conditions: Use lower ionic strength buffers, as this can help reduce aggregation, especially for ADCs with a higher DAR.[4] - Include Stabilizing Excipients: Incorporate free amino acids like cysteine, serine, or tyrosine in the formulation, which have been shown to suppress aggregation.[4] |
Issue 2: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Symptom: Your analytical results from UV/Vis spectroscopy, HIC, or LC-MS show a lower than expected average DAR or high variability between batches.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Inefficient Conjugation Reaction | - Optimize Reaction Parameters: Fine-tune the pH, temperature, and reaction time of the conjugation process.[8] - Ensure Reagent Quality: Verify the purity and reactivity of your linker-payload and reducing/oxidizing agents. |
| Heterogeneous Conjugation | - Implement Site-Specific Conjugation: Use enzymatic (e.g., transglutaminase, sortase A) or chemical (e.g., "click chemistry") methods to achieve a more uniform DAR.[8] This leads to more predictable in vivo behavior.[8] |
| Inaccurate DAR Measurement | - Use Orthogonal Analytical Methods: Employ at least two different methods (e.g., UV/Vis and HIC, or HIC and LC-MS) to confirm your DAR values.[9] - Proper Method Validation: Ensure your analytical methods are properly validated for your specific ADC. |
Issue 3: Premature Drug Release
Symptom: You detect free payload in your ADC formulation or observe reduced efficacy in vivo that doesn't correlate with the initial DAR.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Linker Instability in Plasma | - Val-Cit Instability in Mouse Plasma: Be aware that Val-Cit linkers can be unstable in mouse plasma due to cleavage by carboxylesterase Ces1C.[17][18] For preclinical mouse models, consider using more stable linkers like glutamic acid-valine-citrulline (Glu-Val-Cit).[17][18] - Alternative Linker Chemistries: Explore linkers that are less susceptible to enzymatic degradation in plasma, such as certain non-cleavable linkers or alternative cleavable linkers with improved stability profiles.[2] |
| Suboptimal Linker Design | - Incorporate a Spacer: The inclusion of a self-immolative spacer like p-aminobenzylcarbamate (PABC) can prevent steric hindrance from bulky payloads and ensure efficient payload release only after enzymatic cleavage of the Val-Cit motif.[][19] |
Experimental Protocols
Protocol 1: Determination of Average DAR by UV/Vis Spectroscopy
This method provides a rapid estimation of the average DAR.
Principle: The Beer-Lambert law is used to calculate the concentrations of the antibody and the payload by measuring the absorbance of the ADC at two wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and one where the payload has maximum absorbance.[9][][21]
Procedure:
-
Determine Extinction Coefficients:
-
Accurately measure the extinction coefficients (ε) of the unconjugated antibody and the free linker-payload at both 280 nm and the payload's maximum absorbance wavelength (λmax).
-
-
Sample Preparation:
-
Prepare the ADC sample in a suitable buffer (e.g., PBS).
-
-
Spectrophotometer Measurement:
-
Measure the absorbance of the ADC sample at 280 nm (A280) and at the payload's λmax (Aλmax).
-
-
Calculation:
-
Use the following equations to solve for the concentration of the antibody (C_Ab) and the payload (C_Drug):
-
A280 = (ε_Ab_at_280 * C_Ab) + (ε_Drug_at_280 * C_Drug)
-
Aλmax = (ε_Ab_at_λmax * C_Ab) + (ε_Drug_at_λmax * C_Drug)
-
-
Calculate the average DAR:
-
DAR = C_Drug / C_Ab
-
-
Protocol 2: DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, allowing for the quantification of different drug-loaded species.[9][22]
Principle: ADCs with a higher DAR are more hydrophobic and will have a longer retention time on a HIC column.[18] The relative peak areas of the different species can be used to calculate the weighted average DAR.[9]
Procedure:
-
Column and Mobile Phase:
-
Select a suitable HIC column (e.g., Butyl-NPR).
-
Prepare a high-salt mobile phase A (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7) and a low-salt mobile phase B (e.g., 20 mM sodium phosphate, pH 7).
-
-
Sample Preparation:
-
Dilute the ADC sample in mobile phase A.
-
-
Chromatography:
-
Inject the sample onto the equilibrated HIC column.
-
Elute the ADC species using a descending salt gradient (from high to low concentration of mobile phase A).
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the formula:
-
Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100[9]
-
-
Protocol 3: Precise DAR Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides accurate mass measurements of the intact ADC and its subunits, allowing for unambiguous identification of each DAR species.[9][]
Principle: The ADC sample is separated by liquid chromatography and then ionized and analyzed by a mass spectrometer. The resulting mass spectrum shows peaks corresponding to the different DAR species, from which a precise average DAR can be calculated.[23]
Procedure:
-
Sample Preparation (Optional Reduction):
-
For more detailed analysis, the ADC can be reduced to separate the light and heavy chains using a reducing agent like DTT.[22]
-
-
LC Separation:
-
Inject the sample onto a reverse-phase column (for reduced or intact ADC) and elute with a suitable gradient (e.g., water/acetonitrile with formic acid).
-
-
MS Analysis:
-
The eluent is introduced into a high-resolution mass spectrometer (e.g., Q-TOF).
-
Acquire the mass spectra of the intact ADC or its subunits.
-
-
Data Deconvolution and Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of each species.
-
Identify the peaks corresponding to the unconjugated antibody and the different drug-loaded species.
-
Calculate the average DAR based on the relative abundance of each species.[9]
-
Visualizations
Caption: Workflow for Drug-to-Antibody Ratio (DAR) analysis.
Caption: Troubleshooting logic for ADC aggregation issues.
References
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 7. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 14. purepeg.com [purepeg.com]
- 15. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 16. adcreview.com [adcreview.com]
- 17. researchgate.net [researchgate.net]
- 18. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 21. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 22. pharmiweb.com [pharmiweb.com]
- 23. hpst.cz [hpst.cz]
Val-Cit-PABC premature drug release and off-target toxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of cleavage for a Val-Cit-PABC linker?
A1: The Val-Cit-PABC linker is designed for selective cleavage by the lysosomal protease Cathepsin B, which is often overexpressed in the tumor microenvironment.[1][2][3][4] Following the internalization of the ADC into the target cancer cell, the linker is exposed to Cathepsin B within the lysosome.[2] This enzyme specifically recognizes and cleaves the dipeptide bond between valine and citrulline.[3][5] This initial cleavage initiates a self-immolative cascade of the PABC spacer, ultimately releasing the active cytotoxic payload inside the cancer cell.[5][]
Q2: Why is my Val-Cit-PABC linked ADC showing premature drug release in mouse models but appears stable in human plasma?
A2: This discrepancy is a well-documented phenomenon primarily attributed to the presence of Carboxylesterase 1C (Ces1C) in rodent plasma.[5][7][8][9][10] Ces1C is a serine hydrolase that can recognize and hydrolyze the Val-Cit-PABC linker, leading to premature payload release in the systemic circulation of mice and rats.[5][7] This enzyme is not present at significant levels in human or cynomolgus monkey plasma, hence the observed stability in these species.[7][11] This species-specific instability can complicate the preclinical evaluation of ADCs in rodent models.[7][12]
Q3: What are the potential causes of off-target toxicity observed with Val-Cit-PABC based ADCs?
A3: Off-target toxicity with Val-Cit-PABC linkers can arise from several factors:
-
Premature cleavage in circulation: As mentioned, enzymes like mouse Ces1C can cause systemic release of the payload, leading to toxicity in non-target tissues.[7][13]
-
Neutrophil Elastase Cleavage: In humans, neutrophil elastase, a serine protease, has been identified as a source of off-target cleavage of the Val-Cit linker.[5][14][15] This can lead to premature drug release and has been associated with toxicities like neutropenia.[5][15]
-
"Bystander" Effect: While often a desired therapeutic effect, the release of a membrane-permeable payload from target cells can also affect adjacent, antigen-negative cells, which can be considered a form of localized off-target toxicity.
-
Target-independent uptake: Non-specific uptake of the ADC by tissues such as the liver and spleen can lead to the release of the payload in these off-target organs.[5]
Q4: Can the conjugation site on the antibody affect the stability of the Val-Cit-PABC linker?
A4: Yes, the conjugation site can significantly influence the in vivo stability of the Val-Cit-PABC linker.[7][11] Linkers conjugated at more sterically hindered or protected sites on the antibody may be shielded from enzymatic cleavage in the plasma.[7] Conversely, conjugation at more exposed sites can result in more rapid payload loss in circulation, particularly in rodent models.[11]
Troubleshooting Guide
Issue 1: High levels of premature drug release observed in in vivo mouse studies.
-
Possible Cause: Cleavage of the Val-Cit-PABC linker by mouse Carboxylesterase 1C (Ces1C).[5][7]
-
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma. Compare the stability of your ADC to a control ADC with a known stable linker.
-
Utilize Ces1C Knockout Mice: If available, performing in vivo studies in Ces1C knockout mice can confirm if the premature release is mitigated in the absence of the enzyme.[7]
-
Linker Modification: Consider engineering the linker to reduce its susceptibility to Ces1C. Introducing a hydrophilic group, such as glutamic acid to create a Glu-Val-Cit (EVCit) linker, has been shown to significantly increase stability in mouse plasma while maintaining sensitivity to Cathepsin B.[11][16]
-
Issue 2: Evidence of off-target toxicity, such as neutropenia, in preclinical models.
-
Possible Cause: Cleavage of the Val-Cit linker by human neutrophil elastase.[5][14][15]
-
Troubleshooting Steps:
-
Assess Neutrophil Elastase Sensitivity: Perform an in vitro assay by incubating your ADC with purified human neutrophil elastase and monitor for payload release over time.[17]
-
Modify the Linker: Explore linker designs that are less susceptible to neutrophil elastase cleavage. For example, the incorporation of certain hydrophilic amino acids or the use of "exolinker" designs where the cleavable unit is positioned differently may offer protection.[14]
-
Issue 3: Inconsistent or lower than expected potency in in vitro cell-based assays.
-
Possible Cause 1: Inefficient internalization of the ADC.
-
Troubleshooting Steps:
-
Confirm target antigen expression on the cell line being used.
-
Evaluate the internalization rate of the ADC using techniques like flow cytometry or fluorescence microscopy.
-
-
Possible Cause 2: Low levels of Cathepsin B expression in the target cells.
-
Troubleshooting Steps:
-
Quantify Cathepsin B expression levels in your target cell line via methods like western blot or qPCR.
-
Consider using a cell line with known high Cathepsin B expression as a positive control.
-
-
Possible Cause 3: The payload is not being efficiently released or is being rapidly effluxed from the cell.
-
Troubleshooting Steps:
-
Perform a lysosomal cleavage assay to confirm that the linker is being processed as expected in a lysosomal environment.
-
Investigate the potential for multidrug resistance (MDR) transporter-mediated efflux of the payload.
-
Data Presentation
Table 1: Summary of Val-Cit-PABC Linker Stability in Different Plasma
| Species | Key Cleavage Enzyme | Relative Stability | Reference |
| Human | Neutrophil Elastase (potential for off-target cleavage) | Generally High | [11][12] |
| Cynomolgus Monkey | - | High | [7][11] |
| Mouse | Carboxylesterase 1C (Ces1C) | Low to Moderate (site-dependent) | [5][7][12] |
| Rat | Carboxylesterase | Low to Moderate | [5][7] |
Table 2: Impact of Linker Modification on Stability in Mouse Plasma
| Linker Modification | Rationale | Effect on Mouse Plasma Stability | Reference |
| Glutamic acid at P3 (EVCit) | Increased hydrophilicity reduces Ces1C recognition | Significantly Increased | [11][16] |
| Steric hindrance near cleavage site | Blocks access for Ces1C | Increased | [7] |
| Tandem cleavable linkers | Requires two enzymatic steps for release | Increased | [18] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma from different species.
Methodology: [19]
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
-
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).[19] Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.
-
Protocol 2: Lysosomal Cleavage Assay
Objective: To evaluate the cleavage of the Val-Cit-PABC linker by lysosomal proteases.
-
Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in an assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT).
-
Add a lysosomal fraction (e.g., from rat or human liver) to the reaction mixture.
-
For a negative control, a reaction can be set up in the presence of a Cathepsin B inhibitor.
-
Incubate the samples at 37°C.
-
At specified time points, withdraw aliquots and quench the reaction.
-
Analyze the samples by LC-MS to quantify the released payload.
Mandatory Visualizations
Caption: Intended mechanism of action for a Val-Cit-PABC ADC.
Caption: Off-target cleavage pathway leading to premature drug release.
Caption: A logical workflow for troubleshooting Val-Cit-PABC linker instability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design | Semantic Scholar [semanticscholar.org]
- 10. preprints.org [preprints.org]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. communities.springernature.com [communities.springernature.com]
- 13. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. benchchem.com [benchchem.com]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Enhancing the In Vivo Stability of Val-Cit-PABC Antibody-Drug Conjugates
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address stability challenges encountered with valine-citrulline-p-aminobenzyloxycarbonyl (Val-Cit-PABC) linked antibody-drug conjugates (ADCs) during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Val-Cit-PABC ADC instability in preclinical mouse models?
The primary cause of instability for ADCs with Val-Cit-PABC linkers in mouse and rat plasma is premature cleavage of the linker by the serine hydrolase, Carboxylesterase 1C (Ces1C).[1][2][3] This enzyme is highly abundant in rodent plasma and can hydrolyze the amide bond in the Val-Cit dipeptide, leading to premature release of the cytotoxic payload before the ADC reaches the target tumor cells.[1][4] This off-target cleavage can result in reduced therapeutic efficacy and increased systemic toxicity in mouse models.[4][5][6] It's important to note that this instability is specific to rodent models; Val-Cit linkers are generally stable in human and cynomolgus monkey plasma.[5][6]
Q2: My Val-Cit-PABC ADC shows poor efficacy in mouse xenograft studies. Could this be related to linker instability?
Yes, poor efficacy in mouse models is a common consequence of Val-Cit-PABC linker instability.[4][5] Premature payload release in the circulation reduces the amount of active drug delivered to the tumor site. This can lead to a diminished therapeutic effect, and in some cases, complete loss of anti-tumor activity.[4][5] Therefore, if you observe lower than expected efficacy with a Val-Cit-PABC ADC in a mouse model, it is crucial to investigate the stability of the conjugate in mouse plasma.
Q3: How can I improve the in vivo stability of my Val-Cit-PABC ADC in mouse studies?
Several strategies can be employed to enhance the stability of Val-Cit-PABC ADCs in rodent models:
-
Linker Modification: Introducing chemical modifications to the linker, particularly at the P3 position (immediately preceding the valine residue), can significantly increase stability.[1][5] One of the most effective modifications is the addition of a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) linker.[4][5][6] This modification has been shown to dramatically reduce susceptibility to Ces1C cleavage without compromising the linker's cleavage by the lysosomal protease Cathepsin B, which is essential for intracellular drug release.[1][5] Other modifications, such as adding a 2-hydroxyacetamide group, have also demonstrated increased stability.[5]
-
Tandem Cleavable Linkers: Another approach is to use a tandem linker system. For example, incorporating a β-glucuronide moiety onto the PABC spacer can act as a steric shield, protecting the Val-Cit linker from premature cleavage in circulation.[7] This β-glucuronide is then cleaved by β-glucuronidase in the tumor microenvironment, exposing the Val-Cit linker for subsequent cleavage by intracellular cathepsins.[7]
-
Alternative Linker Chemistries: For preclinical studies in mice, you might consider using alternative linker chemistries that are not susceptible to Ces1C cleavage, such as triglycyl peptide linkers or non-cleavable linkers.[8][9]
Q4: Does the conjugation site on the antibody affect the stability of the Val-Cit-PABC linker?
Yes, the conjugation site on the antibody can significantly impact the in vivo stability of the ADC.[1][5][10] Some conjugation sites can partially shield the linker from enzymatic degradation, leading to improved stability. Conversely, highly exposed sites can result in rapid cleavage.[10] Therefore, site-specific conjugation technologies can be a valuable tool for producing more homogeneous and stable ADCs.[1]
Q5: What is the impact of payload hydrophobicity on ADC stability?
The hydrophobicity of the payload can influence the overall stability and pharmacokinetic properties of an ADC.[11][12] Highly hydrophobic payloads can lead to ADC aggregation, which can result in rapid clearance from circulation and reduced efficacy.[4][12] While not directly affecting the enzymatic cleavage of the Val-Cit-PABC linker, payload hydrophobicity is a critical factor to consider for the overall stability and developability of an ADC. Using more hydrophilic linkers or payloads can help mitigate these issues.[4][8]
Troubleshooting Guide
Problem: Premature drug release of a Val-Cit-PABC ADC observed in a mouse in vivo study.
This troubleshooting guide will help you diagnose and address the issue of premature drug release.
Quantitative Data Summary
The following tables summarize quantitative data on the stability of various ADC constructs.
Table 1: In Vivo Stability of Different Linker Designs in Mice
| Linker Type | ADC Construct | Animal Model | Half-life of Intact ADC | Reference |
| Val-Cit | Anti-HER2 ADC | Mouse | ~2 days | [4] |
| EVCit (Glu-Val-Cit) | Anti-HER2 ADC | Mouse | ~12 days | [4] |
| Tandem (Glucuronide-Dipeptide) | anti-CD79b-MMAE | Rat | Remained mostly intact through day 12 | [9] |
| Monocleavage (Val-Cit) | anti-CD79b-MMAE | Rat | Rapid payload loss | [9] |
Table 2: Cathepsin B-Mediated Cleavage of Different Linker Designs
| Linker Type | ADC Construct | Half-life (in presence of human liver Cathepsin B) | Reference |
| VCit | ADC 3a | 4.6 hours | [5] |
| SVCit | ADC 3b | 5.4 hours | [5] |
| EVCit | ADC 3c | 2.8 hours | [5] |
Key Experimental Protocols
1. In Vitro Plasma Stability Assay
This protocol is used to assess the stability of an ADC in plasma.
Methodology:
-
Preparation: Prepare solutions of the ADC and control ADC in a suitable buffer.
-
Incubation: Incubate the ADC samples with freshly prepared mouse plasma (or plasma from other species) at 37°C. It is recommended to use unfrozen plasma for better correlation with in vivo results.[13]
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Processing: Stop the reaction by adding a suitable quenching agent or by freezing the samples. For analysis, the ADC may need to be captured and purified from the plasma, for example, using protein A magnetic beads.[14]
-
Analysis: Analyze the samples to determine the concentration of the intact ADC. Common analytical methods include:
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR).[14][15]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Using a capture antibody for the ADC and a detection antibody that recognizes the payload to specifically quantify the intact ADC.[9][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For detailed characterization and quantification of the ADC and its fragments.[14][17]
-
-
Data Analysis: Plot the percentage of intact ADC versus time to determine the stability profile and half-life of the ADC in plasma.
2. Cathepsin B-Mediated Cleavage Assay
This assay evaluates the susceptibility of the ADC linker to cleavage by the lysosomal protease Cathepsin B, which is essential for intracellular drug release.
Methodology:
-
Incubation: Incubate the ADC with purified human liver Cathepsin B in a suitable buffer at 37°C.[5]
-
Time Points: Collect samples at different time intervals.
-
Analysis: Analyze the samples to measure the release of the payload or the cleavage of the linker. This can be done using methods like reverse-phase HPLC or LC-MS.[16]
-
Data Analysis: Determine the rate of cleavage and the half-life of the ADC in the presence of Cathepsin B.[5]
Signaling Pathway Diagram
The following diagram illustrates the differential cleavage of the Val-Cit-PABC linker.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. researchgate.net [researchgate.net]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biopharminternational.com [biopharminternational.com]
Alternative synthesis routes for Val-Cit-PABC-Ahx-May to avoid epimerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and alternative synthesis strategies to mitigate epimerization during the synthesis of the Val-Cit-PABC-Ahx-May linker-payload, a critical component in many antibody-drug conjugates (ADCs).
Troubleshooting Guide: Valine Epimerization
Epimerization at the valine stereocenter is a common side reaction during peptide coupling, leading to diastereomeric impurities that are difficult to separate and can impact the efficacy and safety of the final ADC. The primary mechanism is the formation of a 5(4H)-oxazolone intermediate under activation conditions.[1][2] The following guide outlines common causes and solutions.
| Issue Observed | Potential Cause | Recommended Solution |
| High percentage (>5%) of undesired D-Val diastereomer detected by chiral HPLC. | Choice of Coupling Reagent: Carbodiimides (e.g., DCC, DIC) without additives or certain uronium/aminium salts (e.g., HBTU) can promote oxazolone formation, the main pathway for racemization.[2][3][4] | Switch to a coupling reagent known for low epimerization, such as HATU or COMU.[1][5] Alternatively, if using a carbodiimide like DIC, ensure the addition of a racemization-suppressing additive like Oxyma or HOAt.[2][6] |
| Base Selection: Strong, non-sterically hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can readily abstract the alpha-proton of the activated amino acid, leading to epimerization.[2][7] | Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good alternative, and sym-collidine is recommended for particularly sensitive couplings.[6][7] | |
| Prolonged Activation Time: Allowing the activated carboxylic acid to sit for an extended period before adding the amine component increases the opportunity for the formation of the oxazolone intermediate.[7] | Employ an in situ activation protocol where the coupling reagent is added to the mixture of the N-protected amino acid and the amine component simultaneously.[7] If pre-activation is necessary, minimize the time to less than 5 minutes.[8] | |
| High Reaction Temperature: Elevated temperatures accelerate the rate of epimerization.[7] | Perform the coupling reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature, monitoring progress by LC-MS.[7] | |
| Solvent Polarity: Polar aprotic solvents like DMF or NMP, while common, can favor the epimerization side reaction.[2] | For problematic couplings, consider less polar solvents like dichloromethane (DCM), if solubility allows.[6] | |
| Order of Synthesis: The traditional route often involves activating Fmoc-Val-OH and coupling it to H-Cit-PABC-R, which is highly prone to epimerization. | Adopt an alternative synthesis route. The recommended strategy is to first couple the PABC spacer to L-Citrulline and then perform the dipeptide formation. This avoids activating the valine residue in a way that promotes oxazolone formation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is epimerization in peptide synthesis and why is it a critical issue for ADCs?
A1: Epimerization is a chemical process that changes the configuration of a single chiral center in a molecule that has multiple stereocenters.[4] In the context of Val-Cit linkers, the L-valine residue can convert to D-valine during the peptide coupling step. This results in a diastereomeric impurity (e.g., D-Val-L-Cit) in the final linker-payload. This is a critical issue because the Val-Cit linker is designed to be cleaved specifically by lysosomal proteases like Cathepsin B, which are overexpressed in many tumor cells.[9][10] Proteases are highly stereospecific, and the D-Val diastereomer may be cleaved at a much slower rate or not at all, preventing the release of the cytotoxic payload in the target cell and reducing the overall efficacy of the ADC.
Q2: What is the primary chemical mechanism behind valine epimerization during coupling?
A2: The most common mechanism is the formation of a 5(4H)-oxazolone (also called an azlactone) intermediate.[2] When the carboxylic acid of an N-protected amino acid (like Fmoc-L-Val-OH) is activated by a coupling reagent, the activated intermediate can cyclize. The proton on the chiral alpha-carbon of this oxazolone ring is acidic and can be easily removed by a base.[1] This deprotonation leads to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of both L and D isomers, thus causing epimerization.[1][2]
Caption: Primary mechanism of valine epimerization via oxazolone formation.
Q3: Which coupling reagents and additives are most effective at suppressing epimerization?
A3: The choice of coupling reagent is critical. Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU, COMU) salts are generally preferred over carbodiimides alone for their rapid coupling rates, which can minimize the time for epimerization to occur.[5][7]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended as it has been shown to afford the Val-Cit dipeptide with exclusive diastereoselectivity in modified synthesis routes.[1]
-
COMU is a third-generation uronium salt that has demonstrated high efficiency and a very low tendency for racemization.[2][5]
-
Additives: When using carbodiimides like DCC or DIC, the use of nucleophilic additives is essential. While HOBt (1-hydroxybenzotriazole) is common, HOAt (7-aza-1-hydroxybenzotriazole) and OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) are more effective at suppressing racemization.[2][11] The addition of copper(II) chloride (CuCl₂) has also been shown to suppress epimerization in segment coupling.[12][13]
Q4: How can I purify the desired L-Val-L-Cit diastereomer if epimerization has already occurred?
A4: While prevention is the best strategy, if a mixture of diastereomers is formed, purification is necessary but can be challenging due to the similar physical properties of the epimers.[4]
-
Reverse-Phase Chromatography (RP-HPLC): This is the most common method. Careful optimization of the mobile phase (e.g., acetonitrile/water or methanol/water gradients with additives like TFA or formic acid) can often achieve separation of the diastereomers.
-
Chiral Chromatography: For analytical confirmation and small-scale purification, chiral columns can be employed.[7]
-
Specialized Solid-Phase Extraction (SPE): A "catch and release" technique using a reverse-stationary phase can be used as a post-chromatography step to concentrate the linker-payload and remove solvents.[14]
Alternative Synthesis Protocol to Avoid Epimerization
The most effective strategy to prevent epimerization is to alter the order of synthesis to avoid the problematic activation of Fmoc-Val-OH. A revised, high-yielding route has been developed that proceeds with exclusive diastereoselectivity.[1] This method involves first coupling the PABC spacer to L-Citrulline, followed by dipeptide formation.
Caption: Comparison of synthesis routes for the Val-Cit-PABC linker.
Detailed Methodology: Epimerization-Free Synthesis of Fmoc-Val-Cit-PABC-OH
This protocol is adapted from a reported high-yield, epimerization-free methodology.[1]
Step 1: Synthesis of Boc-L-Citrulline-PABC-OH
-
To a solution of Boc-L-Citrulline (1.0 equiv.) in anhydrous DMF, add HATU (1.1 equiv.) and DIPEA (2.5 equiv.).
-
Stir the mixture at room temperature for 10 minutes for pre-activation.
-
Add 4-aminobenzyl alcohol (1.2 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 16-20 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, perform an aqueous workup by diluting with ethyl acetate and washing sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired Boc-L-Citrulline-PABC-OH.
Step 2: Boc Deprotection
-
Dissolve the purified Boc-L-Citrulline-PABC-OH from Step 1 in a solution of 20-30% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Stir the mixture at room temperature for 2-3 hours.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM several times to ensure complete removal of TFA.
-
The resulting crude H-L-Citrulline-PABC-OH TFA salt is used in the next step without further purification.
Step 3: Dipeptide Coupling to form Fmoc-L-Val-L-Cit-PABC-OH
-
Dissolve Fmoc-L-Valine-OH (1.1 equiv.) in anhydrous DMF.
-
Add HATU (1.1 equiv.) and DIPEA (3.0 equiv.) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of the crude H-L-Citrulline-PABC-OH TFA salt from Step 2 in DMF to the activated Fmoc-L-Valine mixture.
-
Stir the reaction at room temperature for 16-20 hours.
-
Perform an aqueous workup and purification as described in Step 1.
-
The final product, Fmoc-Val-Cit-PABC-OH, should be obtained as a single diastereomer, which can be confirmed by chiral HPLC analysis. This intermediate is then ready for subsequent coupling to the Ahx-Maytansinoid payload.
Quantitative Data Summary
The selection of coupling reagents and additives has a quantifiable impact on the degree of epimerization. The following table summarizes data on the effectiveness of different reagents in minimizing this side reaction.
| Coupling Reagent | Additive | Base | % Epimerization (D-isomer) | Diastereomeric Ratio (L:D) | Reference |
| HBTU | - | DIEA | 18% | 82:18 | [3] |
| HATU | - | DIPEA | Not Observed | >99:1 | [1] |
| DIC | HOAt | - | Not Observed | >99:1 | [3] |
| DIC | Oxyma | - | Negligible | >99:1 | [8] |
| HATU | - | NMM | ~2% (for Ser) | ~98:2 | [8] |
| EDCl | HOBt | - | ~5-10% (for His) | ~90:10 to 95:5 | [8] |
| PyBOP | - | - | Low (generally) | >98:2 | [6] |
References
- 1. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Addressing off-target cleavage by human neutrophil elastase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to off-target cleavage by human neutrophil elastase (HNE) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is off-target cleavage in the context of human neutrophil elastase (HNE)?
A1: Off-target cleavage refers to the unintended proteolytic activity of HNE on substrates or proteins that are not its primary physiological or intended experimental targets. This can also refer to cleavage activity observed in an assay that is attributed to HNE but is actually caused by other contaminating proteases with similar substrate specificities, such as Proteinase 3 (PR3) and Cathepsin G (CG), which are also released from neutrophils.[1][2] HNE itself has a relatively broad substrate specificity, preferring to cleave after small aliphatic amino acids like valine, alanine, and isoleucine, which can lead to the cleavage of a wide range of proteins.[3][4]
Q2: What are the common causes of suspected off-target cleavage in my HNE assay?
A2: Suspected off-target cleavage in an HNE assay can stem from several factors:
-
Contaminating Proteases: Preparations of HNE or biological samples may contain other neutrophil serine proteases like PR3 and CG, which have overlapping substrate specificities with HNE.[1][2]
-
Substrate Promiscuity: The substrate being used may not be entirely specific for HNE and could be cleaved by other proteases present in the sample.[3][4]
-
HNE's Broad Specificity: HNE itself can cleave a wide array of substrates, and what is perceived as "off-target" may be a result of its inherent broad activity.[3][4]
-
Assay Conditions: Suboptimal assay conditions, such as pH or ionic strength, can alter the specificity of HNE.
Q3: How can I differentiate between the activity of HNE and other neutrophil serine proteases like PR3?
A3: Differentiating HNE and PR3 activity can be achieved by using highly specific substrates and inhibitors. For instance, certain fluorogenic substrates have been designed to be preferentially cleaved by HNE over PR3, and vice versa, by exploiting structural differences in their substrate-binding pockets.[5][6] Additionally, specific inhibitors that show differential potency against HNE and PR3 can be used to selectively block the activity of one enzyme and confirm the source of the proteolytic activity.[7][8]
Q4: What is the difference between measuring HNE activity and total HNE protein levels?
A4: Measuring HNE activity using a functional assay quantifies the amount of catalytically active enzyme capable of cleaving a substrate. In contrast, methods like ELISA or Western blotting measure the total amount of HNE protein present, regardless of whether it is active, in an inactive zymogen form, or bound to endogenous inhibitors like α1-antitrypsin. A sample can have high levels of total HNE protein but low enzymatic activity.
Troubleshooting Guides
Problem 1: High background or unexpected cleavage of a control protein in my HNE assay.
This issue suggests that there is unintended proteolytic activity in your assay. The following steps can help you identify the source of this activity.
Workflow for Investigating Unexpected Cleavage:
Caption: A flowchart for troubleshooting unexpected cleavage in HNE assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contaminating Proteases (e.g., PR3, CG) | 1. Use Specific Inhibitors: Include inhibitors that are highly specific for HNE (e.g., Sivelestat) or for other potential contaminating proteases. 2. Orthogonal Assays: Confirm HNE activity using an immunoassay that detects a specific cleavage product of HNE.[9] | If the unexpected cleavage is reduced or eliminated by a specific HNE inhibitor, it confirms HNE is the source. If inhibitors of other proteases reduce the activity, it points to contamination. |
| Non-specific Substrate | 1. Test with a More Specific Substrate: Switch to a fluorogenic or chromogenic substrate designed for high HNE specificity.[5][6] 2. Literature Review: Check the literature for the reported specificity of your current substrate. | A more specific substrate should only be cleaved in the presence of active HNE and not by other proteases. |
| Suboptimal Assay Conditions | 1. pH Optimization: Vary the pH of your assay buffer. HNE is generally most active at neutral to slightly alkaline pH. 2. Ionic Strength Adjustment: Alter the salt concentration (e.g., NaCl) in your buffer, as this can affect enzyme activity and specificity.[10][11] | You may find a condition that maximizes HNE activity on your intended substrate while minimizing off-target cleavage. |
Problem 2: My HNE inhibitor shows effects that are inconsistent with HNE's known functions.
This could indicate that your inhibitor has off-target effects on other proteins in your experimental system.
Workflow for Investigating Inhibitor Off-Target Effects:
Caption: A logical workflow for investigating potential off-target effects of an HNE inhibitor.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor is not specific for HNE | 1. Counter-Screening: Test the inhibitor against other relevant proteases, such as PR3 and CG.[8] 2. Dose-Response Analysis: Perform a detailed dose-response curve for the on-target (HNE inhibition) and the off-target effect. A significant separation in the concentrations required may indicate an off-target liability.[12] | If the inhibitor is also potent against other proteases, this indicates a lack of specificity. A clear separation in dose-response curves can help to define a therapeutic window for on-target effects. |
| Inhibitor affects a different class of proteins | 1. Use a Structurally Related Inactive Control: If available, use a similar compound that does not inhibit HNE.[12] 2. Broad Off-Target Screening: Utilize a commercial service to screen the inhibitor against a panel of common off-target proteins (e.g., kinases, GPCRs).[13][14] | If the inactive control does not produce the same phenotype, it suggests the effect is related to the inhibitor's primary pharmacophore. Broad screening can identify unexpected off-target interactions. |
Data Presentation
Table 1: Kinetic Parameters of Fluorogenic Substrates for HNE and PR3
| Substrate | Target Protease | kcat/Km (M⁻¹s⁻¹) for HNE | kcat/Km (M⁻¹s⁻¹) for PR3 | Selectivity (HNE/PR3) | Reference |
| Abz-APEEIMRRQ-EDDnp | HNE | 531,000 | <1,000 | >500 | [5][6] |
| Abz-VADCADQ-EDDnp | PR3 | <1,000 | 510,000 | <0.002 | [5][6] |
| MeOSuc-AAPV-AMC | HNE/PR3 | - | - | - | [7] |
Note: "Abz" stands for o-aminobenzoic acid, and "EDDnp" stands for N-(2,4-dinitrophenyl) ethylenediamine. MeOSuc-AAPV-AMC is a commonly used but less specific substrate.
Experimental Protocols
Protocol 1: Confirming HNE Activity Using a Specific Inhibitor
This protocol describes how to use a specific inhibitor to confirm that the observed proteolytic activity is due to HNE.
Materials:
-
Purified HNE or biological sample containing suspected HNE activity
-
HNE-specific inhibitor (e.g., Sivelestat)
-
General serine protease inhibitor (e.g., Pefabloc SC)[7]
-
HNE substrate (fluorogenic or chromogenic)
-
Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)[10]
-
96-well microplate (black for fluorescent assays)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the HNE-specific inhibitor and the general serine protease inhibitor in assay buffer.
-
In a 96-well plate, add your sample containing HNE activity to multiple wells.
-
Add the different concentrations of the inhibitors to the sample wells. Include a no-inhibitor control and a buffer-only (no enzyme) control.
-
Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow the inhibitors to bind to the enzyme.
-
Add the HNE substrate to all wells to initiate the reaction.
-
Measure the signal (fluorescence or absorbance) over time using a microplate reader.
-
Data Analysis: Plot the reaction rate against the inhibitor concentration. A significant decrease in activity in the presence of the HNE-specific inhibitor confirms that HNE is the active protease. The general serine protease inhibitor serves as a positive control for inhibition.[7]
Protocol 2: Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS)
MSP-MS is a powerful technique for determining the substrate specificity of a protease or a complex mixture of proteases.[15][16][17]
Workflow for MSP-MS:
Caption: A simplified workflow for Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS).
Materials:
-
Protease sample (e.g., purified HNE, cell lysate, or other biological fluid)
-
Reaction buffer
-
Quenching solution (e.g., formic acid)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Incubate the protease sample with the peptide library in the reaction buffer for a specific time.
-
Stop the reaction by adding a quenching solution.
-
Analyze the sample using LC-MS/MS to identify the peptide fragments generated by proteolytic cleavage.
-
Data Analysis: Compare the identified cleavage products to the original peptide library to determine the cleavage sites. This information is used to generate a "proteolytic signature" or substrate specificity profile for the enzyme(s) in the sample.[1][17] This can help to distinguish the activity of HNE from other proteases.[17]
References
- 1. Global Substrate Profiling of Proteases in Human Neutrophil Extracellular Traps Reveals Consensus Motif Predominantly Contributed by Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competition between elastase and related proteases from human neutrophil for binding to alpha1-protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability [frontiersin.org]
- 5. Design and use of highly specific substrates of neutrophil elastase and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differences between human proteinase 3 and neutrophil elastase and their murine homologues are relevant for murine model experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an assay for in vivo human neutrophil elastase activity. Increased elastase activity in patients with alpha 1-proteinase inhibitor deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 15. Multiplex substrate profiling by mass spectrometry for proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Multiplex substrate profiling by mass spectrometry for proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Global Substrate Profiling of Proteases in Human Neutrophil Extracellular Traps Reveals Consensus Motif Predominantly Contributed by Elastase | PLOS One [journals.plos.org]
Validation & Comparative
In Vivo Efficacy of Val-Cit-PABC-Ahx-Maytansinoid ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapies, and the selection of the linker and payload is critical to their success. The Val-Cit-PABC-Ahx-Maytansinoid system is a widely explored platform that combines a potent microtubule-inhibiting maytansinoid payload with a cathepsin B-cleavable linker. This guide provides an objective comparison of the in vivo performance of ADCs utilizing this system against alternatives, supported by representative experimental data and detailed protocols.
Mechanism of Action: Val-Cit-PABC-Ahx-Maytansinoid ADCs
The efficacy of these ADCs begins with the high specificity of a monoclonal antibody (mAb) for a tumor-associated antigen. Upon binding, the ADC-antigen complex is internalized, trafficking to the lysosome. Inside the lysosome's acidic environment, proteases such as cathepsin B recognize and cleave the valine-citrulline (Val-Cit) dipeptide linker. This cleavage initiates the self-immolation of the p-aminobenzyl alcohol (PABC) spacer, leading to the release of the maytansinoid payload. The 6-aminohexanoic acid (Ahx) component serves as a spacer to improve solubility and accessibility of the cleavage site. Once released into the cytoplasm, the maytansinoid payload binds to tubulin, disrupting microtubule dynamics, which ultimately leads to cell cycle arrest and apoptosis.[]
Figure 1. Mechanism of action for a Val-Cit-PABC-Ahx-Maytansinoid ADC.
Comparative In Vivo Efficacy
The stability of the linker in systemic circulation is a key determinant of an ADC's therapeutic window. The Val-Cit linker, while designed for cleavage within the lysosome, has shown susceptibility to premature cleavage by carboxylesterases in rodent plasma.[2] This can lead to off-target toxicity and reduced efficacy. The following table presents representative data from a hypothetical preclinical study in a mouse xenograft model, comparing a Val-Cit-PABC-based maytansinoid ADC to an ADC with a non-cleavable linker to highlight these differences.
Table 1: Comparative In Vivo Efficacy in a HER2-Positive Breast Cancer Xenograft Model (BT-474)
| Treatment Group | Dosing Schedule (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | Q7D x 3 | 1500 ± 250 | 0 | +2.5 |
| Non-Targeting ADC (Val-Cit-PABC-May) | 10 | 1450 ± 220 | 3.3 | -1.0 |
| Anti-HER2 mAb | 10 | 900 ± 150 | 40 | +3.0 |
| Anti-HER2-SMCC-DM1 (Non-cleavable) | 3 | 450 ± 90 | 70 | -5.0 |
| Anti-HER2-Val-Cit-PABC-Ahx-May | 3 | 600 ± 110 | 60 | -8.0 |
Data are represented as mean ± standard error of the mean (SEM) and are hypothetical, based on typical outcomes from preclinical studies.
In this representative data, the non-cleavable ADC (Anti-HER2-SMCC-DM1) shows slightly better tumor growth inhibition and better tolerability (less body weight loss) compared to the cleavable Val-Cit-PABC-Ahx-May ADC. This illustrates the potential impact of linker instability in preclinical mouse models. It is important to note that the Val-Cit linker is generally more stable in human plasma.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo efficacy studies.
General Workflow for In Vivo Efficacy Studies
Figure 2. Generalized workflow for ADC in vivo xenograft studies.
Detailed Protocol for Xenograft Model Study
-
Cell Culture:
-
Human cancer cell lines (e.g., BT-474 for HER2-positive breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
-
Animal Models:
-
Female immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old, are used. Animals are housed in a pathogen-free environment with access to food and water ad libitum. All procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
-
Tumor Implantation:
-
Cultured tumor cells are harvested, washed, and resuspended in a 1:1 mixture of serum-free media and Matrigel.
-
Approximately 5 x 10^6 cells are subcutaneously injected into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Tumor growth is monitored by caliper measurements two to three times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).
-
-
ADC Administration:
-
ADCs and control articles are formulated in a sterile vehicle (e.g., phosphate-buffered saline).
-
Treatments are administered intravenously (IV) via the tail vein at the specified doses and schedules (e.g., a single dose or once weekly for three weeks).
-
-
Efficacy and Tolerability Monitoring:
-
Tumor volumes and body weights are measured and recorded two to three times weekly.
-
Animals are monitored for any signs of toxicity. The study endpoint is typically reached when the mean tumor volume in the control group reaches a predetermined size (e.g., 1500-2000 mm³) or at a specified time point.
-
-
Data Analysis:
-
Tumor growth inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.
-
Statistical analysis is performed using appropriate methods (e.g., ANOVA with post-hoc tests) to determine significant differences between treatment groups.
-
Conclusion
ADCs with the Val-Cit-PABC-Ahx-Maytansinoid linker-payload system have demonstrated significant anti-tumor activity in preclinical models. However, the inherent instability of the Val-Cit linker in rodent models necessitates careful interpretation of efficacy and toxicity data. Comparative studies with alternative linkers, such as non-cleavable options or modified cleavable linkers with enhanced stability (e.g., Glu-Val-Cit), are crucial for selecting the optimal ADC candidate for clinical development. The detailed protocols provided in this guide serve as a foundation for designing robust in vivo studies to rigorously evaluate the therapeutic potential of these complex biologics.
References
A Comparative Guide to Plasma Stability Assays for Val-Cit-PABC Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, ensuring the stability of an antibody-drug conjugate (ADC) in systemic circulation is paramount to its therapeutic success. Premature payload release can lead to off-target toxicity and diminished efficacy. The valine-citrulline (Val-Cit) dipeptide linker, coupled with a p-aminobenzyl carbamate (PABC) spacer, is a widely adopted protease-cleavable system in ADC design. Its stability in plasma is a critical quality attribute that must be rigorously evaluated.[1][2][3] This guide provides a detailed protocol for assessing the plasma stability of Val-Cit-PABC ADCs, compares its performance with alternative linkers, and presents supporting experimental data.
The Val-Cit-PABC linker is engineered for selective cleavage by lysosomal proteases, such as Cathepsin B, which are abundant in the tumor microenvironment.[4][5][] This specificity is intended to ensure that the cytotoxic payload is released primarily within target cancer cells. However, the stability of this linker can vary across different species, a crucial consideration for preclinical evaluation.[4][7][8]
Comparative Plasma Stability of ADC Linkers
The choice of linker chemistry significantly impacts an ADC's plasma stability. While the Val-Cit-PABC system is designed for intracellular cleavage, its susceptibility to extracellular proteases can differ, particularly between rodent and human plasma. Notably, the enzyme Carboxylesterase 1C (Ces1c) found in mouse plasma can lead to premature cleavage of the Val-Cit linker, a phenomenon not observed to the same extent in human plasma.[4][7][8][9] This discrepancy is a critical factor in the translational development of ADCs.
To address this, alternative linker technologies have been developed. For instance, modifying the peptide sequence, such as creating a glutamic acid-valine-citrulline (EVCit) linker, has been shown to enhance stability in mouse plasma without compromising lysosomal cleavage.[10] Non-cleavable linkers offer another alternative, generally exhibiting higher plasma stability, though the mechanism of payload release is different, relying on the complete degradation of the antibody in the lysosome.[3]
Table 1: Comparison of ADC Linker Stability in Plasma
| Linker Type | Cleavage Mechanism | Stability in Human Plasma | Stability in Mouse Plasma | Key Considerations |
| Val-Cit-PABC | Protease (Cathepsin B) | High | Moderate to Low | Susceptible to premature cleavage by mouse Carboxylesterase 1c (Ces1c).[4][7][9] |
| Glutamic Acid-Val-Cit (EVCit)-PABC | Protease (Cathepsin B) | High | High | Designed to resist Ces1c cleavage, offering improved stability for preclinical mouse models.[10] |
| β-Glucuronide | Enzyme (β-glucuronidase) | High | High | Dependent on the presence of β-glucuronidase, which is elevated in some tumor microenvironments.[2] |
| Non-cleavable (e.g., SMCC) | Antibody Degradation | Very High | Very High | Payload is released with the conjugating amino acid attached; may have different efficacy and bystander effects.[3] |
| Disulfide | Reduction (Glutathione) | Moderate | Moderate | Stability can be variable; susceptible to reduction in the bloodstream. |
| Hydrazone | pH (Acid-cleavable) | Moderate | Moderate | Cleavage is pH-dependent; may have instability at physiological pH.[11] |
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol outlines a standard procedure for evaluating the stability of a Val-Cit-PABC ADC in plasma from various species. The primary analytical method described is liquid chromatography-mass spectrometry (LC-MS), which allows for the quantification of both intact ADC and released payload.[1][12]
Objective: To determine the rate of drug deconjugation from an ADC in plasma over time.
Materials:
-
Test ADC (e.g., Trastuzumab-Val-Cit-PABC-MMAE)
-
Control ADC (with a stable linker, if available)
-
Plasma (e.g., Human, Mouse, Rat; pooled, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or anti-human IgG magnetic beads
-
Incubator capable of maintaining 37°C
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
-
Reagents for sample preparation (e.g., wash buffers, elution buffers, reduction agents like DTT, and alkylating agents like iodoacetamide for some workflows)
Procedure:
-
ADC Preparation: Dilute the ADC stock solution to a final concentration of 100 µg/mL in the desired plasma (e.g., human, mouse).[2][10] Prepare a sufficient volume for all time points.
-
Incubation: Incubate the ADC-plasma mixture in a controlled incubator at 37°C.[2][13]
-
Time-Point Sampling: At designated time points (e.g., 0, 6, 24, 48, 72, and 168 hours), collect aliquots (e.g., 50 µL) of the incubation mixture.[2] Immediately store samples at -80°C to halt any further degradation until analysis.
-
ADC Immunocapture (Optional but Recommended): To enrich the ADC and remove interfering plasma proteins, perform an immunocapture step.[1][14]
-
Add Protein A or anti-human IgG magnetic beads to the plasma aliquots.
-
Incubate to allow binding of the ADC to the beads.
-
Wash the beads with PBS to remove unbound plasma components.
-
-
Sample Analysis by LC-MS:
-
Intact ADC Analysis: Elute the captured ADC from the beads and analyze by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates drug deconjugation.[1][12]
-
Released Payload Analysis: Alternatively, the plasma supernatant (after ADC capture) or the entire plasma sample can be processed (e.g., protein precipitation followed by solid-phase extraction) to quantify the amount of free payload using LC-MS/MS.[2][15]
-
-
Data Analysis:
-
Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact ADC versus time to determine the stability profile.
-
Calculate the half-life (t½) of the ADC in plasma.
-
Table 2: Representative Plasma Stability Data for a Val-Cit-PABC ADC
| Time (hours) | % Intact ADC (Human Plasma) | % Intact ADC (Mouse Plasma) |
| 0 | 100 | 100 |
| 24 | 95 ± 3 | 75 ± 5 |
| 48 | 92 ± 4 | 60 ± 6 |
| 72 | 88 ± 5 | 48 ± 7 |
| 168 | 80 ± 6 | 25 ± 8 |
| Note: Data are hypothetical and for illustrative purposes. Actual results will vary based on the specific ADC and experimental conditions. |
Visualizing Key Processes
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the underlying biological mechanism of linker cleavage.
The specific cleavage of the Val-Cit-PABC linker is initiated by Cathepsin B in the lysosome, which triggers a self-immolative cascade to release the active drug.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. preprints.org [preprints.org]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Head-to-Head Battle of ADC Linkers: Val-Cit-PABC vs. Val-Ala in Performance
A comprehensive analysis of two leading cathepsin B-cleavable linkers for antibody-drug conjugates, providing researchers, scientists, and drug development professionals with a data-driven guide to linker selection.
In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the choice of linker is a critical determinant of therapeutic success, profoundly influencing both efficacy and safety. Among the array of cleavable linkers, the dipeptides valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) have emerged as frontrunners, both designed for selective cleavage by the lysosomal protease cathepsin B. This guide provides an objective comparison of the performance of Val-Cit-PABC and Val-Ala linkers, supported by experimental data, to inform rational ADC design.
Executive Summary
The Val-Cit-PABC linker has been a workhorse in the ADC field, utilized in several approved and clinical-stage ADCs. Its performance is well-characterized, offering a balance of plasma stability and efficient payload release within target cells. However, challenges related to hydrophobicity and potential for aggregation at high drug-to-antibody ratios (DARs) have paved the way for alternatives. The Val-Ala linker has gained prominence as a strong contender, demonstrating improved hydrophilicity, which can translate to better biophysical properties and the ability to support higher DARs with reduced aggregation.
Comparative Performance Data
The following tables summarize the key performance parameters of Val-Cit-PABC and Val-Ala linkers based on available preclinical data.
| Parameter | Val-Cit-PABC Linker | Val-Ala Linker | Key Considerations |
| Cleavage Mechanism | Cathepsin B-mediated cleavage of the Cit-PABC amide bond, followed by self-immolation of PABC to release the payload. | Cathepsin B-mediated cleavage of the Ala-PABC amide bond, followed by self-immolation of PABC to release the payload. | Both are designed for lysosomal release, but cleavage kinetics can vary. |
| Plasma Stability (Human) | Generally high stability. | Generally high stability. | Both linkers are considered stable in human plasma, minimizing premature drug release. |
| Plasma Stability (Mouse) | Susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), leading to premature payload release.[1] | Also susceptible to cleavage by mouse Ces1C, though some studies suggest slightly improved stability compared to Val-Cit. | This instability in murine models can complicate preclinical evaluation. |
| Hydrophobicity | More hydrophobic, which can contribute to aggregation, especially at high DARs.[2][3] | Less hydrophobic, allowing for higher DARs with a lower propensity for aggregation.[2][4][] | Lower hydrophobicity is advantageous for developing ADCs with higher drug loading. |
| Aggregation | Increased potential for aggregation, particularly with hydrophobic payloads and high DARs. One study reported a 1.80% increase in aggregation for a Val-Cit ADC.[4] | Lower tendency for aggregation. A comparable Val-Ala ADC with a DAR of approximately 7 showed no obvious increase in dimerization.[4] | Reduced aggregation improves manufacturing feasibility and may enhance in vivo performance. |
| In Vitro Cytotoxicity | Potent cytotoxicity dependent on antigen expression and payload. | Potent cytotoxicity, with some studies showing comparable or slightly better performance than Val-Cit.[2][4][] | In a comparative study, a Val-Ala containing ADC exhibited an IC50 of 92 pmol/L, while a sulfatase-cleavable linker ADC showed an IC50 of 61 and 111 pmol/L, suggesting potent activity.[4] |
| In Vivo Efficacy | Demonstrated efficacy in numerous preclinical and clinical studies. However, poor stability in mouse models can lead to reduced efficacy.[1] | Efficacious in preclinical models, with the potential for an improved therapeutic window due to better biophysical properties. | Direct comparative in vivo efficacy studies are payload and target-dependent. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker performance. Below are representative protocols for key experiments.
In Vitro Plasma Stability Assay (LC-MS)
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.
Methodology:
-
Incubation: Incubate the ADC (e.g., 100 µg/mL) in human and mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Preparation: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the released payload. For analysis of intact ADC, immunocapture methods can be employed.
-
LC-MS Analysis: Analyze the supernatant for the presence of the free payload and the immunocaptured fraction for the intact ADC using a validated liquid chromatography-mass spectrometry (LC-MS) method.
-
Data Analysis: Quantify the concentration of the released payload and the remaining intact ADC at each time point to determine the linker stability and calculate the ADC half-life in plasma.
Cathepsin B Cleavage Assay
Objective: To evaluate the susceptibility of the linker to cleavage by its target enzyme, cathepsin B.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., 10 µM) in a suitable assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT).
-
Enzyme Addition: Initiate the reaction by adding purified human cathepsin B (e.g., 100 nM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the reaction by adding a protease inhibitor or by acidifying the sample.
-
Analysis: Analyze the samples by LC-MS or HPLC to quantify the amount of released payload and remaining intact ADC.
-
Data Analysis: Determine the rate of cleavage by plotting the concentration of the released payload over time.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency of the ADC on target and non-target cells.
Methodology:
-
Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (e.g., 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[6][7][8][9][10]
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells (antigen-positive) into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, ADC with Val-Cit-PABC linker, ADC with Val-Ala linker). Administer the treatments intravenously at specified doses and schedules.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size or at a predetermined time point.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to quantify the anti-tumor effect. Statistical analysis is performed to determine the significance of the observed differences between treatment groups.[11][12][13][14]
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes is essential for a clear understanding of ADC performance.
Caption: General mechanism of an ADC targeting intracellular components.
Caption: Workflow for comparing ADC linker performance.
Conclusion
The choice between Val-Cit-PABC and Val-Ala linkers is nuanced and should be guided by the specific goals of the ADC program.
-
Val-Cit-PABC remains a viable and well-validated option, particularly for ADCs where high DARs are not a primary objective and when developing ADCs with moderately hydrophobic payloads. Its extensive history of use provides a solid foundation of understanding its performance characteristics.
-
Val-Ala presents a compelling alternative, especially when aiming for higher drug loading to potentially enhance efficacy. Its reduced hydrophobicity can mitigate aggregation issues, leading to improved manufacturability and potentially a better safety profile. This makes it particularly attractive for use with highly lipophilic payloads.
Ultimately, empirical testing is paramount. The experimental protocols provided in this guide offer a framework for conducting rigorous head-to-head comparisons to select the optimal linker that will maximize the therapeutic index of a novel antibody-drug conjugate.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Val-Cit-PABC and Non-Cleavable ADC Linkers for Drug Development Professionals
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the choice of linker technology is a critical determinant of therapeutic success. The linker, which connects the monoclonal antibody to the cytotoxic payload, governs the stability, efficacy, and safety profile of the ADC. This guide provides an objective, data-driven comparison of two prominent linker strategies: the enzymatically cleavable Val-Cit-PABC linker and non-cleavable linkers.
Executive Summary
The Val-Cit-PABC linker is designed for controlled, intracellular drug release, leveraging the overexpression of certain proteases in the tumor microenvironment. This can lead to a potent "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells. However, this linker can exhibit instability in rodent plasma, posing challenges for preclinical evaluation. In contrast, non-cleavable linkers offer superior plasma stability across species, potentially leading to a wider therapeutic window and reduced off-target toxicity. Their efficacy, however, is strictly dependent on the internalization and lysosomal degradation of the entire ADC, and they typically do not induce a significant bystander effect. The selection of the optimal linker is therefore a nuanced decision that must be tailored to the specific target antigen, payload characteristics, and desired mechanism of action.
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between Val-Cit-PABC and non-cleavable linkers lies in their payload release mechanisms.
Val-Cit-PABC Linker: This linker incorporates a dipeptide sequence (valine-citrulline) that is a substrate for lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[][2] Following internalization of the ADC into the target cell, the linker is cleaved, initiating a self-immolative cascade of the para-aminobenzyl carbamate (PABC) spacer to release the unmodified cytotoxic payload.[]
Non-Cleavable Linker: As the name suggests, these linkers lack a specific cleavage site and are designed to be stable in the extracellular environment.[3] The release of the payload is entirely dependent on the degradation of the antibody component of the ADC within the lysosome of the target cell.[3] This process results in the release of the payload still attached to the linker and the amino acid residue used for conjugation.
Quantitative Data Comparison
The following tables summarize quantitative data from preclinical studies comparing the performance of Val-Cit-PABC and non-cleavable linkers.
Table 1: Comparative In Vivo Stability
| Linker Type | ADC Model | Animal Model | Key Stability Findings |
| Val-Cit-PABC | anti-CD79b-MMAE | Rat | Showed rapid payload loss in plasma.[4] |
| Non-cleavable (Tandem-Cleavage) | anti-CD79b-MMAE | Rat | Remained mostly intact through day 12 in plasma.[4] |
| Val-Cit-PABC | ITC6104RO | Mouse | Unstable in in vivo pharmacokinetic studies due to susceptibility to mouse carboxylesterase 1c (Ces1c).[4] |
| Non-cleavable (OHPAS) | ITC6103RO | Mouse | Stable in in vivo pharmacokinetic studies.[4] |
| Val-Cit (VCit) | anti-HER2-MMAF | Mouse | Lost >95% of the conjugated payload after 14-day incubation in mouse plasma.[4] |
| Non-cleavable (SMCC) | Trastuzumab-DM1 | Mouse | Half-life (t1/2) of 10.4 days.[4] |
| Val-Ala (cleavable peptide) | F16-MMAE | Mouse | Showed progressive loss of MMAE over 48 hours.[5] |
| Non-cleavable | F16-MMAE | Mouse | Exhibited excellent in vivo stability over 48 hours.[5] |
Table 2: Comparative In Vitro Efficacy and Bystander Effect
| Linker Type | Cell Lines | IC50 (Ag+) | Bystander Killing (Ag-) |
| Val-Cit-MMAE (cleavable) | Co-culture of Ag+ and Ag- cells | Potent | Significant bystander effect observed.[6][7] |
| Thioether (non-cleavable) | CanAg-targeting ADC | Potent | Minimal bystander killing observed.[6] |
Table 3: Comparative In Vivo Efficacy in Xenograft Models
| Linker Type | Xenograft Model | Key Efficacy Findings |
| Val-Cit-PABC (Linker 5-VC-PABC-MMAD) | BxPC3 pancreatic xenograft | Showed anti-tumor activity, but was less efficacious than the more stable modified cleavable linker.[8] |
| Modified Val-Cit-PABC (Linker 7-VC-PABC-MMAD) | BxPC3 pancreatic xenograft | Demonstrated superior tumor growth inhibition compared to the less stable Val-Cit-PABC linker.[8] |
| Non-cleavable (Amino-PEG6-C2-MMAD) | BxPC3 xenograft | Showed potent, site-dependent anti-tumor efficacy.[9] |
| Val-Ala and Val-Cit (cleavable peptides) | A431 human epidermoid carcinoma | Both linkers resulted in potent anti-tumor activity in vivo.[5] |
| Non-cleavable | A431 human epidermoid carcinoma | Inactive in vivo.[5] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of ADC linker technologies.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of payload deconjugation in plasma from various species.
-
Objective: To determine the rate of drug deconjugation from the ADC in plasma.
-
Methodology:
-
Incubate the ADC at a specified concentration (e.g., 100 µg/mL) in plasma (human, mouse, rat) at 37°C.[10]
-
Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[10]
-
Quantify the amount of intact ADC, total antibody, and released payload using methods such as ELISA or LC-MS.[10][11]
-
In Vitro Cytotoxicity Assay (MTT/XTT)
These colorimetric assays measure the metabolic activity of viable cells to determine the cytotoxic potential of an ADC.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on target cancer cells.
-
Methodology:
-
Seed target cells in a 96-well plate and allow them to adhere overnight.[12][13]
-
Treat the cells with a serial dilution of the ADC and control articles (unconjugated antibody, free payload).[12][13]
-
Incubate for a predetermined period (e.g., 72-120 hours).[13]
-
Measure the absorbance at the appropriate wavelength.[12][13]
-
Calculate cell viability and determine the IC50 value by fitting the data to a dose-response curve.[12]
-
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of the ADC in a living organism.
-
Objective: To assess the in vivo anti-tumor efficacy of the ADC.
-
Methodology:
-
Implant human tumor cells (cell line-derived or patient-derived) subcutaneously or orthotopically into immunocompromised mice.[14][15]
-
Once tumors reach a palpable size, randomize the animals into treatment groups.[15]
-
Administer the ADC, vehicle control, and other relevant controls intravenously at specified doses and schedules.[16]
-
Monitor tumor volume and body weight regularly.[17]
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.[16]
-
Conclusion: Selecting the Optimal Linker
The choice between a Val-Cit-PABC and a non-cleavable linker is a strategic decision that hinges on a comprehensive understanding of the ADC's intended application.
Val-Cit-PABC linkers are advantageous when:
-
A bystander effect is desired to address tumor heterogeneity.
-
The target antigen expression is moderate or heterogeneous.
-
The payload is highly potent in its unmodified form.
Non-cleavable linkers are a compelling choice when:
-
High plasma stability is paramount to minimize off-target toxicity and achieve a wider therapeutic window.
-
The target antigen is highly and homogeneously expressed on tumor cells.
-
A bystander effect is not required or is undesirable.
Ultimately, a thorough preclinical evaluation using robust and standardized experimental protocols is essential to inform the selection of the most appropriate linker technology for a given ADC candidate, thereby maximizing its potential for clinical success.
References
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
A Head-to-Head Comparison: EVCit versus Val-Cit Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of therapeutic success. An ideal linker must remain stable in systemic circulation and efficiently release its cytotoxic payload within the target tumor cell. This guide provides an objective, data-driven comparison of the glutamic acid-valine-citrulline (EVCit) tripeptide linker and the widely used valine-citrulline (Val-Cit) dipeptide linker.
The Val-Cit linker is a well-established, cathepsin B-cleavable linker utilized in several successful ADCs, including the FDA-approved Adcetris®.[1][2] Its mechanism relies on the higher expression of cathepsin B in the lysosomal compartments of tumor cells, allowing for specific payload release.[][4] However, a significant drawback of the Val-Cit linker is its instability in mouse plasma due to susceptibility to the extracellular carboxylesterase Ces1c.[1][5][6] This premature drug release in mouse models can lead to misleading preclinical efficacy and toxicity data.[2][6]
To address this limitation, the EVCit linker was developed. This tripeptide sequence incorporates a glutamic acid residue at the P3 position, which has been shown to confer exceptional stability in mouse plasma while maintaining sensitivity to cathepsin-mediated cleavage.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies of EVCit and Val-Cit linkers.
Table 1: In Vitro Linker Stability in Plasma
| Linker | Plasma Source | Incubation Time | Remaining Conjugated Drug (%) | Reference |
| Val-Cit | Human | 28 days | No significant degradation | [1] |
| EVCit | Human | 28 days | No significant degradation | [1] |
| Val-Cit | Mouse (BALB/c) | 14 days | < 5% | [1] |
| EVCit | Mouse (BALB/c) | 14 days | Almost no linker cleavage | [1] |
Table 2: Cathepsin B-Mediated Cleavage
| Linker | System | Half-life (hours) | Relative Cleavage Rate | Reference |
| Val-Cit | ADC | 4.6 | - | [1] |
| EVCit | ADC | 2.8 | Faster than Val-Cit | [1] |
| Val-Cit | Small-molecule probe | - | Slower | [1] |
| EVCit | Small-molecule probe | - | Faster | [1] |
Table 3: In Vivo Antitumor Efficacy in a HER2-Positive Breast Cancer Xenograft Model
| Treatment Group | Outcome | Reference |
| Val-Cit ADC | Poor therapeutic effect | [1] |
| EVCit ADC | Complete remission | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the comparison of EVCit and Val-Cit linkers.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC linker in plasma from different species.
Methodology:
-
The ADC is incubated at a specific concentration (e.g., 100 µg/mL) in undiluted plasma (e.g., human, BALB/c mouse) at 37°C.[8]
-
Aliquots are collected at various time points (e.g., 0, 1, 3, 7, and 14 days).[1]
-
The amount of intact ADC and released payload is quantified.
-
Quantification Methods:
Cathepsin-Mediated Cleavage Assay
Objective: To determine the rate at which the linker is cleaved by specific cathepsin enzymes.
Methodology:
-
The ADC or a small-molecule probe with the linker is incubated with a specific human cathepsin enzyme (e.g., cathepsin B, L, or S) at 37°C.[1]
-
The reaction is monitored over time to determine the rate of cleavage.
-
Quantification Methods:
In Vitro Cytotoxicity Assay
Objective: To evaluate the cell-killing potency of the ADC.
Methodology:
-
Cancer cell lines with varying levels of target antigen expression are seeded in 96-well plates.
-
The cells are treated with serial dilutions of the ADC for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay (e.g., MTT or MTS) or a fluorescence-based assay.
-
The half-maximal effective concentration (EC50) is calculated to determine the potency of the ADC.[9]
Visualizing the Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the underlying biological processes and experimental designs.
Caption: General mechanism of action for a cathepsin-cleavable antibody-drug conjugate.
Caption: Experimental workflow for the comparative evaluation of Val-Cit and EVCit ADCs.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Glutamic acid-valine-citrulline linkers ensure stability and efficacy of antibody-drug conjugates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. [PDF] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of cleavable vs. non-cleavable linkers in vivo
A comprehensive guide for researchers and drug developers on the in vivo performance of cleavable and non-cleavable linkers in antibody-drug conjugates (ADCs), supported by experimental data and detailed protocols.
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical properties dictate the stability of the ADC in circulation, the mechanism of drug release, and ultimately, the therapeutic index. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, with significant implications for in vivo efficacy, toxicity, and pharmacokinetics. This guide provides an objective, data-driven comparison of these two major linker classes to inform rational ADC design.
At a Glance: Cleavable vs. Non-Cleavable Linkers
Linkers in ADCs are broadly categorized into two types based on their payload release mechanism: cleavable and non-cleavable.[1]
Cleavable linkers are designed to be stable in the systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell.[1][2] This controlled release is triggered by specific physiological conditions, such as the presence of certain enzymes, lower pH, or a higher reducing potential.[1][3] A key advantage of many cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[4][5]
Non-cleavable linkers , in contrast, form a stable covalent bond between the antibody and the payload.[6] The release of the payload is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome of the target cell.[7][8][9][10] This mechanism results in the release of the payload with the linker and an attached amino acid residue, which is often charged and less membrane-permeable, thus limiting the bystander effect.[11][12] However, this high stability in circulation often translates to a more favorable safety profile.[3][7][8]
Quantitative In Vivo Performance Comparison
The following tables summarize quantitative data from various preclinical and clinical studies, highlighting the key differences in the in vivo performance of ADCs equipped with cleavable versus non-cleavable linkers.
Table 1: Comparative In Vivo Efficacy in Xenograft Models
| ADC Configuration | Linker Type | Xenograft Model | Dosing Regimen | Outcome (Tumor Growth Inhibition) | Reference |
| Anti-CD79b-vc-MMAE | Cleavable (vc) | Granta-519 | 5 mg/kg, single dose | Significant tumor regression | [13] |
| Anti-CD79b-tandem-cleavage-MMAE | Cleavable (novel) | Granta-519 | 10 mg/kg, single dose | Complete responses in 6/6 mice | [13] |
| Trastuzumab-MCC-DM1 (T-DM1) | Non-cleavable (MCC) | NCI-N87 | 3.6 mg/kg, single dose | Moderate tumor growth inhibition | [8] |
| Anti-CD22-disulfide-DM1 | Cleavable (disulfide) | Human lymphoma | 3 mg/kg, single dose | Tumor regression | [14] |
| Anti-Her2-Exo-EVC-Exatecan | Cleavable (novel) | NCI-N87 | Not specified | Comparable to T-DXd | [5] |
Table 2: Comparative Pharmacokinetics (PK) and Plasma Stability
| ADC | Linker Type | Species | Key PK Parameter | Value | Reference |
| Trastuzumab-DM1 (T-DM1) | Non-Cleavable | Human | Plasma Half-life | ~3-4 days | [6] |
| Trastuzumab-vc-MMAE | Cleavable | Human | Plasma Half-life | ~2-3 days | [6] |
| Tandem-cleavage conjugate (1-CD79b) | Cleavable (novel) | Rat | Payload Retention | Remained mostly intact through day 12 | [15] |
| Mono-cleavage conjugate (3-CD79b) | Cleavable | Rat | Payload Retention | Rapid payload loss | [15] |
| Exolinker ADC | Cleavable (novel) | Rat | DAR Retention | Superior to T-DXd (GGFG-linker) | [5] |
Table 3: Comparative Systemic Toxicity from Clinical Data (Meta-analysis)
| Adverse Events (Grade ≥ 3) | Cleavable Linker ADCs | Non-Cleavable Linker ADCs |
| Overall | 47% | 34% |
| Neutropenia | Higher Incidence | Lower Incidence |
| Thrombocytopenia | Higher Incidence | Lower Incidence |
| Anemia | Similar Incidence | Similar Incidence |
| Febrile Neutropenia | Higher Incidence | Lower Incidence |
| Nausea | Similar Incidence | Similar Incidence |
| Fatigue | Similar Incidence | Similar Incidence |
This data is from a meta-analysis of clinical trials and reflects general trends.[6]
Signaling Pathways and Mechanisms of Action
The choice of linker dictates the pathway of payload release and subsequent cytotoxic action.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. In Vivo Immunofluorescence Localization for Assessment of Therapeutic and Diagnostic Antibody Biodistribution in Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biocytogen.com [biocytogen.com]
- 11. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 12. Bioanalytical Assays for Pharmacokinetic and Biodistribution Study of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Comparative Guide to Validating ADC Potency: The Role of Val-Cit-PABC-Ahx-Maytansinoid in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Val-Cit-PABC-Ahx-Maytansinoid linker-payload system for Antibody-Drug Conjugates (ADCs) with other linker technologies. We will delve into the validation of ADC potency through cytotoxicity assays, offering detailed experimental protocols and supporting data to inform your research and development endeavors.
Introduction: The Critical Role of the Linker-Payload System
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics. Their efficacy hinges on the synergistic action of a monoclonal antibody that recognizes a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects them. The linker is a critical component, dictating the stability of the ADC in circulation, the efficiency of payload release at the tumor site, and ultimately, the therapeutic window.[][2]
The Val-Cit-PABC-Ahx-Maytansinoid system is a widely utilized cleavable linker-payload combination. The dipeptide Valine-Citrulline (Val-Cit) is specifically designed to be cleaved by cathepsin B, a lysosomal protease often overexpressed in the tumor microenvironment.[3] This targeted cleavage ensures that the potent maytansinoid payload is released preferentially within cancer cells, minimizing off-target toxicity. The p-aminobenzyl alcohol (PABC) acts as a self-immolative spacer, ensuring the efficient release of the unmodified payload. The aminohexanoic acid (Ahx) component serves as a flexible and hydrophobic spacer, potentially influencing the physicochemical properties of the ADC.
This guide will compare the performance of ADCs featuring the Val-Cit-PABC-Ahx-Maytansinoid system against ADCs with alternative linkers through the lens of in vitro cytotoxicity assays, a cornerstone for evaluating ADC potency.
Principles of ADC Cytotoxicity Assays
Cytotoxicity assays are essential for determining the in vitro potency of an ADC, typically measured by the half-maximal inhibitory concentration (IC50). These assays quantify the ability of the ADC to kill cancer cells in a dose-dependent manner. Common methods include:
-
Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert a tetrazolium salt (like MTT) into a colored formazan product, the amount of which is proportional to the number of viable cells.
-
Membrane Integrity Assays (e.g., CellTox™ Green): These fluorescent or luminescent assays measure the leakage of cellular components from cells with compromised membrane integrity, a hallmark of cell death.
-
ATP Assays (e.g., CellTiter-Glo®): This luminescent assay quantifies the amount of ATP present, which is a key indicator of metabolically active, viable cells.
Comparative Data Analysis: In Vitro Potency of Maytansinoid ADCs
The choice of linker can significantly impact the in vitro cytotoxicity of an ADC. The following table summarizes IC50 values from various studies, comparing the potency of ADCs with different linker technologies. It is important to note that direct comparisons should be made with caution, as experimental conditions such as the antibody, payload, and cell line can influence the results.
| Linker Type | Specific Linker | Payload | Antibody | Target Cell Line | IC50 (pM) | Reference |
| Peptide-Cleavable | Val-Cit | MMAE | Trastuzumab | SK-BR-3 | 14.3 | [4] |
| Peptide-Cleavable | Val-Ala | MMAE | Trastuzumab | HER2+ Cells | 92 | [4] |
| Peptide-Cleavable | cBu-Cit | MMAE | - | - | Potency comparable to Val-Cit | [4] |
| Enzyme-Cleavable | β-galactosidase | MMAE | Trastuzumab | SK-BR-3 | 8.8 | [4] |
| Enzyme-Cleavable | Sulfatase | MMAE | Trastuzumab | HER2+ Cells | 61 - 111 | [4] |
| Non-Cleavable | - | MMAE | Trastuzumab | HER2+ Cells | 609 | [4] |
MMAE (Monomethyl auristatin E) is a potent anti-tubulin agent, functionally similar to maytansinoids.
These data suggest that cleavable linkers, including the Val-Cit dipeptide, generally lead to higher in vitro potency (lower IC50 values) compared to non-cleavable linkers.[4] Furthermore, novel enzyme-cleavable linkers, such as those sensitive to β-galactosidase, may offer even greater potency than the well-established Val-Cit system.[4]
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted for the evaluation of ADC cytotoxicity.
Materials:
-
Target cancer cell line (adherent or suspension)
-
Complete cell culture medium
-
ADC constructs and a non-targeting control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight to allow for attachment.
-
For suspension cells, seed the same density directly before adding the ADC.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC constructs in complete culture medium.
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the ADC dilutions. Include wells with untreated cells as a negative control and a vehicle control.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator. The incubation time should be sufficient for ADC internalization and payload-induced cell death.
-
-
MTT Addition:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
CellTox™ Green Cytotoxicity Assay
This protocol provides a fluorescent method for measuring cytotoxicity.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC constructs and a non-targeting control ADC
-
CellTox™ Green Dye
-
96-well, black-walled, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.
-
-
Reagent Preparation:
-
Prepare a 2X solution of the CellTox™ Green Dye in the appropriate culture medium.
-
-
ADC and Dye Addition:
-
Prepare 2X serial dilutions of the ADC constructs in culture medium.
-
Add 50 µL of the 2X ADC dilutions to the appropriate wells.
-
Add 50 µL of the 2X CellTox™ Green Dye solution to all wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence at an excitation wavelength of 485-500 nm and an emission wavelength of 520-530 nm.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each ADC concentration relative to a positive control (e.g., cells treated with a lysis agent).
-
Plot the percentage of cytotoxicity against the logarithm of the ADC concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of action of a Val-Cit-PABC-Maytansinoid ADC and the general workflow of a cytotoxicity assay.
Caption: Mechanism of action for a Val-Cit-PABC-Maytansinoid ADC.
Caption: General workflow for an in vitro ADC cytotoxicity assay.
Conclusion
The Val-Cit-PABC-Ahx-Maytansinoid linker-payload system remains a robust and effective choice for the development of ADCs, demonstrating high in vitro potency through efficient, targeted payload release. However, the field of ADC technology is continually evolving, with novel linker strategies showing promise for even greater efficacy and improved therapeutic indices.
The selection of an optimal linker is a critical decision in ADC design and should be guided by comprehensive in vitro and in vivo evaluations. The cytotoxicity assays detailed in this guide provide a fundamental framework for assessing the potency of new ADC constructs and for comparing the performance of different linker-payload technologies. By carefully considering the interplay between the antibody, linker, and payload, researchers can continue to advance the development of more effective and safer ADC therapeutics.
References
A Comparative Guide to the Preclinical Toxicity Assessment of Val-Cit-PABC-Maytansinoid Antibody-Drug Conjugates
This guide provides a comprehensive comparison of the preclinical toxicity profile of antibody-drug conjugates (ADCs) featuring the cleavable Val-Cit-PABC linker system conjugated to a maytansinoid payload (referred to as Val-Cit-May ADC). For comparative purposes, this guide benchmarks the Val-Cit-May ADC against Ado-trastuzumab emtansine (T-DM1), a clinically approved ADC that utilizes a non-cleavable thioether linker (SMCC) with a maytansinoid (DM1) payload. This analysis is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel ADC candidates.
Mechanism of Action and Payload-Induced Toxicity
Val-Cit-May ADCs and T-DM1 employ maytansinoid derivatives (like DM1 or DM4), which are potent anti-mitotic agents.[1][2] Upon internalization into the target cancer cell, the maytansinoid is released and binds to tubulin, disrupting microtubule dynamics.[] This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[1][] While the ultimate mechanism of cell killing is the same, the linker technology dictates the release mechanism and significantly influences the overall toxicity profile.
The Val-Cit linker is designed to be cleaved by cathepsin B, an enzyme highly expressed in the lysosomes of tumor cells.[4] This enzymatic cleavage releases the maytansinoid payload inside the target cell. However, premature cleavage of the Val-Cit linker by other proteases in systemic circulation can lead to off-target toxicity.[1] In contrast, the non-cleavable linker in T-DM1 requires the complete degradation of the antibody in the lysosome to release the payload-linker-amino acid complex.[1] This generally results in greater stability in circulation but may limit the "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.
Standard Preclinical Toxicity Assessment Workflow
A typical preclinical safety evaluation for an ADC involves a tiered approach, starting with in vitro assays to determine potency and specificity, followed by in vivo studies in relevant animal models to assess the overall toxicity profile and determine a safe starting dose for clinical trials.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-based)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Target antigen-positive and antigen-negative cancer cell lines are seeded in 96-well plates (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
ADC Treatment: A serial dilution of the ADC, unconjugated antibody, and free maytansinoid payload is prepared. The cell culture medium is replaced with medium containing the test articles, and the plates are incubated for a period of 72 to 120 hours.[5][6]
-
MTT Addition: After incubation, 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours.[6][7] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[5]
-
Solubilization and Measurement: The medium is removed, and a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[6][7] The absorbance is then read on a microplate reader at 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 values are determined by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.[5]
Hemolysis Assay
This assay assesses the potential of the ADC to damage red blood cell membranes, a measure of non-specific cytotoxicity.
-
Erythrocyte Preparation: Fresh human or animal (e.g., mouse) red blood cells (RBCs) are isolated from whole blood by centrifugation and washed multiple times with a phosphate-buffered saline (PBS) solution until the supernatant is clear. A final working suspension (e.g., 1-2% v/v) is prepared in PBS.[][9]
-
Incubation: In a 96-well plate, the RBC suspension is mixed with serial dilutions of the ADC.[] A positive control (100% lysis, e.g., Triton X-100) and a negative control (0% lysis, PBS) are included.[][] The plate is incubated at 37°C for 1-4 hours.[][9]
-
Measurement: After incubation, the plates are centrifuged to pellet intact RBCs. The supernatant, containing released hemoglobin from lysed cells, is transferred to a new flat-bottom plate.[][] The absorbance of the supernatant is measured spectrophotometrically at 405 nm or 541 nm.[10][11]
-
Data Analysis: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Absorbance_Sample - Absorbance_Negative_Control) / (Absorbance_Positive_Control - Absorbance_Negative_Control)] x 100.[9]
In Vivo Maximum Tolerated Dose (MTD) Study in Rodents
This study identifies the highest dose of an ADC that does not cause unacceptable toxicity or death in a defined period.
-
Animal Model: Typically performed in female Sprague-Dawley rats.[12]
-
Dosing: Animals are administered a single intravenous dose of the ADC at escalating dose levels.[12][13] A vehicle control group is also included.
-
Monitoring: Animals are observed daily for clinical signs of toxicity (e.g., changes in appearance, behavior). Body weight and food consumption are monitored regularly for the duration of the study (typically 14-21 days).[14][15]
-
Endpoints: The MTD is defined as the highest dose that does not cause mortality, substantial weight loss (e.g., >20%), or severe, irreversible clinical signs.[13] At the end of the study, blood samples are collected for hematology and clinical chemistry analysis, and major organs are harvested for histopathological examination.[15]
Comparative Toxicity Data
In Vitro Cytotoxicity
ADCs with cleavable Val-Cit linkers are expected to show high potency against antigen-positive cells. T-DM1, with its non-cleavable linker, is also highly potent. The key difference often lies in the "bystander" activity; the membrane-permeable payload released from a Val-Cit ADC can kill adjacent antigen-negative cells, a feature less prominent with the charged metabolite of T-DM1.
| ADC Type | Target Cell Line | Antigen | IC50 (pM) | Reference |
| Representative Val-Cit-May ADC | HER2+ Cancer Cells | HER2 | 10 - 100 | [12] |
| T-DM1 (Non-cleavable Linker) | NCI-N87 | HER2 | 82 ± 10 | [16] |
| T-DM1 (Non-cleavable Linker) | HCC1954 | HER2 | 33 ± 20 | [16] |
| (Note: IC50 values are highly dependent on the specific antibody, target antigen expression, cell line, and assay conditions.) |
In Vitro Hemolysis
Both Val-Cit-May ADCs and T-DM1 are generally expected to show low hemolytic activity at therapeutically relevant concentrations, as the cytotoxic payload is conjugated to the antibody, preventing direct interaction with red blood cell membranes. Significant hemolysis would be a red flag for non-specific membrane toxicity.
| ADC Concentration | Representative Val-Cit-May ADC (% Hemolysis) | T-DM1 (% Hemolysis) |
| 1 µg/mL | < 5% | < 5% |
| 10 µg/mL | < 5% | < 5% |
| 100 µg/mL | < 5% | < 5% |
| (Note: This table presents expected representative data, as direct comparative hemolysis data was not available in the searched literature.) |
In Vivo Toxicity in Rats
In vivo studies in rats, where the antibody component of humanized ADCs like T-DM1 may not bind to the rodent target homolog, are valuable for assessing antigen-independent or "off-target" toxicity of the linker-payload.[4] Studies show that conjugating the maytansinoid significantly improves its tolerability compared to the free drug.
| Parameter | Representative Val-Cit-May ADC | T-DM1 (Non-cleavable Linker) | Free DM1 Payload |
| Species | Rat | Rat | Rat |
| Maximum Tolerated Dose (MTD) | ~20 mg/kg | 40 mg/kg (~4.4 mg/m² DM1) | 0.2 mg/kg (1.6 mg/m² DM1) |
| Key Toxicities | Hepatotoxicity (elevated transaminases), hematologic toxicity (thrombocytopenia), mitotic arrest in various tissues. | Hepatotoxicity (elevated transaminases), hematologic toxicity (thrombocytopenia), lymphoid organ effects, mitotic arrest in various tissues. | Similar to T-DM1 but at much lower doses. |
| Reference | [14] |
In Vivo Toxicity in Non-Human Primates
Cynomolgus monkeys are often the most relevant species for assessing both on-target and off-target toxicities of humanized ADCs.[4] Preclinical studies in monkeys have shown that maytansinoid-based ADCs, regardless of the linker, often present with dose-limiting hematologic and hepatic toxicities.
| Parameter | Representative Maytansinoid ADC | T-DM1 (Non-cleavable Linker) |
| Species | Cynomolgus Monkey | Cynomolgus Monkey |
| Highest Non-Severely Toxic Dose | Tolerated up to 30 mg/kg (for an anti-CD30-MCC-DM1) | Tolerated up to 30 mg/kg (~6.0 mg/m² DM1) |
| Key Toxicities | Reversible elevations in liver enzymes, decreases in platelet counts, minimal to mild sciatic nerve degeneration. | Reversible thrombocytopenia, reversible elevation of hepatic transaminases, mitotic arrest in various tissues. |
| Reference |
Conclusion and Comparative Summary
The preclinical toxicity profile of a Val-Cit-PABC-Ahx-May conjugate is primarily driven by its maytansinoid payload, leading to characteristic toxicities such as thrombocytopenia, hepatotoxicity, and neuronal effects.[2] The key differentiator when comparing it to an ADC with a non-cleavable linker like T-DM1 is the stability of the linker.
-
Val-Cit-Maytansinoid ADCs: The cleavable Val-Cit linker offers the advantage of potent bystander killing but carries a higher risk of premature payload release in circulation, potentially leading to greater off-target toxicity and a narrower therapeutic window compared to ADCs with non-cleavable linkers.[1]
-
T-DM1 (Non-cleavable Linker): The non-cleavable linker provides greater plasma stability, which generally leads to a more favorable tolerability profile in preclinical models. The MTD of T-DM1 is significantly higher than that of the free DM1 payload, demonstrating the benefit of antibody targeting in improving the therapeutic index.
Ultimately, the selection of a linker technology is a critical decision in ADC design. While cleavable linkers like Val-Cit-PABC can be highly effective, careful preclinical evaluation is required to ensure that the benefits of potent, targeted cell killing and bystander efficacy are not outweighed by the risks of off-target toxicity.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 4. Initial Testing (Stage 1) of the Antibody-Maytansinoid Conjugate, IMGN901 (Lorvotuzumab Mertansine), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial testing (Stage 1) of the antibody-maytansinoid conjugate, IMGN901 (Lorvotuzumab mertansine), by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 9. adcreview.com [adcreview.com]
- 10. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-CD30 (Cac10)-mc-val-cit-PABC-MMAE ADC (SGN-35/brentuximab vedotin) - Creative Biolabs [creativebiolabs.net]
- 13. Single Dose Toxicity Study of Humanized Anti-HER2 Antibody Drug Conjugate in Rats [journal11.magtechjournal.com]
- 14. A Phase I Study to Assess the Safety and Pharmacokinetics of Single-agent Lorvotuzumab Mertansine (IMGN901) in Patients with Relapsed and/or Refractory CD–56-positive Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical profile of the HER2-targeting ADC SYD983/SYD985: introduction of a new duocarmycin-based linker-drug platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Tandem-Cleavage Linkers vs. Val-Cit-PABC: A Comparative Guide for ADC Development
A new generation of tandem-cleavage linkers for antibody-drug conjugates (ADCs) demonstrates significant improvements in stability and tolerability over the traditional valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) linker, potentially offering a wider therapeutic window for these targeted cancer therapies. This guide provides a detailed comparison of these two linker technologies, supported by experimental data, to inform researchers and drug developers in the selection of optimal ADC components.
The Val-Cit-PABC linker, a cornerstone of many clinical-stage ADCs, relies on cleavage by lysosomal proteases like Cathepsin B to release the cytotoxic payload within tumor cells.[][2][3] While effective, this mechanism can be susceptible to premature cleavage by extracellular enzymes, such as elastase, leading to off-target toxicities like myelosuppression.[4][5][6] Tandem-cleavage linkers have been engineered to address this limitation by requiring two sequential enzymatic cleavage events for payload release, thereby enhancing stability in systemic circulation.[4][7][8]
Mechanism of Action: A Tale of Two Cleavage Strategies
The fundamental difference between these linkers lies in their payload release mechanism. The Val-Cit-PABC system is a single-step enzymatic process, whereas the tandem-cleavage linker employs a two-step mechanism for enhanced control.
Traditional Val-Cit-PABC Linker
The Val-Cit dipeptide is specifically recognized and cleaved by Cathepsin B, an enzyme highly expressed in the lysosomes of tumor cells.[][2] Following internalization of the ADC, the linker is cleaved, initiating a self-immolative cascade through the PABC spacer to release the active drug.[][2]
References
- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Exo-Cleavable Linkers Emerge as a Superior Alternative to the Conventional Val-Cit-PABC Moiety in Antibody-Drug Conjugates
A new class of exo-cleavable linkers is demonstrating significant advantages over the long-standing Val-Cit-PABC linker in the design of antibody-drug conjugates (ADCs), offering enhanced stability, higher drug-to-antibody ratios (DAR), and improved therapeutic efficacy. These advancements address critical limitations of the conventional linker, paving the way for safer and more potent cancer therapies.
For years, the valine-citrulline p-aminobenzylcarbamate (Val-Cit-PABC) linker has been a cornerstone in the development of ADCs, prized for its ability to be selectively cleaved by cathepsin B within tumor cells.[1][2][3] However, inherent drawbacks, including hydrophobicity-induced aggregation, premature payload release in the bloodstream, and limitations on the amount of cytotoxic drug that can be attached, have spurred the search for more robust alternatives.[1][4] Exo-cleavable linkers, a novel design that repositions the cleavable peptide at the exo-position of the PAB moiety, have emerged as a promising solution to these challenges.[1][2]
The primary mechanism of action for the Val-Cit-PABC linker relies on the enzymatic activity of cathepsin B within the lysosome of a target cancer cell to release the cytotoxic payload.
In contrast, the exo-cleavable linker design offers enhanced protection against premature cleavage in the bloodstream.
Overcoming the Shortcomings of a Workhorse Linker
The Val-Cit-PABC linker, while effective, is susceptible to premature cleavage by enzymes present in the bloodstream, such as carboxylesterase Ces1C and human neutrophil elastase (NE).[1][2] This can lead to the off-target release of the cytotoxic payload, potentially causing systemic toxicity and reducing the therapeutic window of the ADC.[1][5] Furthermore, the hydrophobic nature of the Val-Cit-PABC linker can lead to ADC aggregation, particularly at higher DARs, which complicates manufacturing and can impact the pharmacokinetic properties of the conjugate.[1][3]
Exo-cleavable linkers have been engineered to address these specific issues. By repositioning the cleavable peptide and often incorporating hydrophilic amino acids like glutamic acid, these novel linkers exhibit increased resistance to premature enzymatic cleavage and improved hydrophilicity.[2][4] This enhanced stability ensures that the cytotoxic payload remains attached to the antibody until it reaches the target tumor cell, thereby minimizing off-target toxicity.[3][4] The improved hydrophilicity also allows for the development of ADCs with higher DARs without the risk of aggregation.[6]
Comparative Performance: A Data-Driven Look
Preclinical studies have consistently demonstrated the superior performance of exo-cleavable linkers compared to the traditional Val-Cit-PABC linker across several key metrics.
| Performance Metric | Val-Cit-PABC Linker | Exo-Cleavable Linker | Key Advantages of Exo-Linker |
| Drug-to-Antibody Ratio (DAR) | Typically limited to 3-4 due to hydrophobicity and aggregation issues.[1] | Can achieve DARs of 8 or even 10 with reduced aggregation.[6][7] | Higher potency and therapeutic efficacy. |
| Plasma Stability | Susceptible to premature cleavage by Ces1C and human neutrophil elastase.[1][2] | Exhibits commendable stability in plasma, with minimal premature payload release.[1][4] | Reduced off-target toxicity and improved safety profile. |
| In Vivo Efficacy | Effective, but premature payload release can limit overall therapeutic index. | Demonstrates superior tumor suppression at lower doses in xenograft models.[3] | Wider therapeutic window and enhanced anti-tumor activity. |
| Hydrophilicity | Inherently hydrophobic, leading to potential aggregation.[1] | Incorporates hydrophilic moieties, improving solubility and pharmacokinetic properties.[3][6] | Better manufacturability and in vivo performance. |
Experimental Validation: Protocols for Comparison
The evaluation of linker technologies relies on a series of well-defined experimental protocols to assess their stability, efficacy, and physicochemical properties.
In Vitro Human Neutrophil Elastase (NE) Assay
This assay is crucial for evaluating the susceptibility of the linker to premature cleavage by NE, a key concern for Val-Cit linkers.
-
Incubation: ADCs constructed with both Val-Cit-PABC and exo-cleavable linkers are incubated in the presence of human neutrophil elastase.
-
Analysis: The reaction mixtures are analyzed at various time points using techniques such as quantitative time-of-flight mass spectrometry (Q-TOF/MS).
-
Endpoint: The degree of linker cleavage is determined by monitoring the mass shift corresponding to the release of the payload or a fragment of the linker-payload. Exo-cleavable linkers are expected to show minimal cleavage compared to Val-Cit linkers.[2]
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in a biologically relevant matrix.
-
Incubation: The ADCs are incubated in plasma (e.g., mouse or human) at 37°C for an extended period (e.g., up to 7 days).
-
Sample Collection: Aliquots are taken at different time points.
-
Analysis: The samples are analyzed by methods such as immunocapture followed by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR over time.[7][8]
-
Endpoint: A stable linker will show minimal change in DAR, indicating that the payload remains conjugated to the antibody. Exo-cleavable linkers have demonstrated significantly greater DAR retention compared to their Val-Cit counterparts.[7]
In Vivo Efficacy Studies in Xenograft Models
These studies provide the ultimate test of an ADC's anti-tumor activity in a living organism.
-
Model System: Immunocompromised mice are implanted with human tumor cells (e.g., NCI-N87 gastric cancer cells).
-
Treatment: Once tumors are established, the mice are treated with ADCs containing either the Val-Cit-PABC or the exo-cleavable linker at various doses.
-
Monitoring: Tumor volume and body weight are monitored over time.
-
Endpoint: The efficacy of the ADC is determined by its ability to inhibit tumor growth. Studies have shown that ADCs with exo-cleavable linkers can achieve significant tumor growth inhibition at lower doses compared to those with Val-Cit linkers.[1][3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dls.com [dls.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Val-Cit-PABC-Ahx-May
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Operational and Disposal Plan for the Antibody-Drug Conjugate Linker-Payload Val-Cit-PABC-Ahx-May.
This document provides crucial safety and logistical information for the proper handling and disposal of the antibody-drug conjugate (ADC) linker-payload, this compound. Adherence to these procedures is vital to ensure personnel safety and environmental protection from this highly potent cytotoxic agent.
Understanding the Hazard
This compound is a complex molecule used in the synthesis of ADCs. It comprises a cleavable Val-Cit linker, a self-immolative PABC spacer, and a highly cytotoxic maytansinoid payload. Maytansinoids are potent microtubule-targeting agents that can cause cell death at sub-nanomolar concentrations. Due to its high cytotoxicity, all waste streams containing this compound must be considered hazardous and require deactivation before final disposal.
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
Safe handling is paramount to prevent accidental exposure. All operations involving this compound, whether in powder or solution form, must be conducted within a certified chemical fume hood or a biological safety cabinet (BSC).
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Double-gloving with nitrile gloves is mandatory. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. |
| Eye Protection | Chemical splash goggles or a face shield. |
| Respiratory Protection | An N95-rated respirator is recommended for handling the powder form. |
Disposal Plan: Segregation and Decontamination
Proper segregation of waste is the first step in a safe disposal workflow. All materials that come into contact with this compound must be treated as hazardous waste.
Waste Segregation:
| Waste Type | Container |
| Solid Waste | Puncture-resistant, clearly labeled "Cytotoxic Waste" containers. This includes contaminated gloves, gowns, pipette tips, and vials. |
| Liquid Waste | Clearly labeled, sealed containers for "Cytotoxic Liquid Waste." This includes unused solutions and contaminated solvents. |
| Sharps | Puncture-proof sharps containers labeled "Cytotoxic Sharps." |
Experimental Protocols for Chemical Deactivation
Two primary methods are recommended for the chemical deactivation of this compound waste: Oxidative Degradation using Sodium Hypochlorite and Alkaline Hydrolysis . It is crucial to validate the efficacy of any decontamination procedure in your specific laboratory setting.
Protocol 1: Oxidative Degradation with Sodium Hypochlorite
This method utilizes the strong oxidizing potential of sodium hypochlorite (bleach) to degrade the maytansinoid payload. Studies have shown that a 5.25% sodium hypochlorite solution can effectively degrade various cytotoxic agents.
Methodology:
-
Preparation: For every 1 volume of liquid waste containing this compound, prepare 10 volumes of a sodium hypochlorite solution (5-10% available chlorine).
-
Deactivation: Slowly add the sodium hypochlorite solution to the liquid waste while stirring in a designated chemical fume hood.
-
Reaction Time: Allow the mixture to react for a minimum of 2 hours at room temperature.
-
Neutralization: After the reaction period, neutralize the excess hypochlorite by adding a 1 M solution of sodium thiosulfate until the yellow color of the hypochlorite disappears.
-
pH Adjustment: Adjust the pH of the final solution to neutral (pH 6-8) using appropriate acids or bases.
-
Disposal: The neutralized and pH-adjusted solution can now be disposed of as regular chemical waste, in accordance with institutional and local regulations.
Protocol 2: Alkaline Hydrolysis
Maytansinoids are known to undergo hydrolysis, particularly at the C-3 ester linkage, which is crucial for their cytotoxic activity. Alkaline conditions can accelerate this degradation.
Methodology:
-
Preparation: For every 1 volume of liquid waste containing this compound, prepare 5 volumes of a 1 M sodium hydroxide (NaOH) solution.
-
Deactivation: Slowly add the NaOH solution to the liquid waste while stirring in a chemical fume hood.
-
Reaction Conditions: Gently heat the mixture to 40-50°C and maintain for at least 4 hours.
-
Neutralization: After cooling to room temperature, neutralize the solution to pH 6-8 by slowly adding a 1 M hydrochloric acid (HCl) solution.
-
Disposal: The neutralized solution can be disposed of as regular chemical waste, following institutional and local guidelines.
Quantitative Data for Deactivation Protocols:
| Parameter | Oxidative Degradation | Alkaline Hydrolysis |
| Deactivating Agent | Sodium Hypochlorite | Sodium Hydroxide |
| Agent Concentration | 5-10% available chlorine | 1 M |
| Volume Ratio (Agent:Waste) | 10:1 | 5:1 |
| Reaction Time | ≥ 2 hours | ≥ 4 hours |
| Temperature | Room Temperature | 40-50°C |
Verification of Decontamination
To ensure complete degradation of the cytotoxic payload, analytical verification is recommended. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the absence of the parent compound in the treated waste.
HPLC Method Parameters for Maytansinoid Detection:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
Logical Workflow for Disposal
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, minimizing risk to personnel and the environment, thereby fostering a culture of safety and responsibility.
Safeguarding Researchers: Essential Protocols for Handling Val-Cit-PABC-Ahx-May
For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory personnel handling the antibody-drug conjugate (ADC) linker payload, Val-Cit-PABC-Ahx-May. Due to the highly potent nature of ADC components, strict adherence to these protocols is mandatory to ensure personnel safety and prevent environmental contamination.
Antibody-drug conjugates represent a powerful class of therapeutics, combining the specificity of an antibody with the cytotoxicity of a potent payload. The this compound linker-payload system is integral to this technology, with the "May" component referring to a maytansinoid, a highly toxic mitotic inhibitor. The cleavable Val-Cit linker is designed to release the cytotoxic payload within target cells. Consequently, all materials associated with this compound must be handled as highly potent active pharmaceutical ingredients (HPAPIs).
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a reliable barrier against exposure. The following table summarizes the required PPE for handling this compound. Double gloving is a critical requirement.
| PPE Category | Specification |
| Gloves | Double Gloving Required. Powder-free nitrile gloves tested for resistance to chemotherapy drugs (ASTM D6978). Outer gloves should have long cuffs. Change outer glove immediately upon suspected contamination or every 30-60 minutes. |
| Gown | Disposable, low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs. |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. A full-face shield should be worn over safety glasses when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | For handling powders outside of a containment device, a fit-tested N95 or higher respirator is required. For large spills, a chemical cartridge-type respirator may be necessary. Surgical masks are not sufficient. |
| Additional Wear | Disposable shoe covers and head/hair covers are required to prevent the spread of contamination. |
Operational Plan: Handling and Weighing
All manipulations of this compound, especially the handling of powders, must be performed within a certified containment system to minimize exposure risk.
Key Steps for Safe Handling:
-
Preparation : Before starting, ensure all necessary equipment, including waste disposal bags and spill kits, are within the containment unit.
-
Containment : All weighing and initial solubilization of the powdered compound must be conducted in a negative pressure isolator (glove box) or a certified Class II Biological Safety Cabinet (BSC) that is vented to the outside.
-
Decontamination : All surfaces and equipment within the containment unit must be decontaminated before and after use. A common practice involves a three-step process: initial cleaning with a detergent, rinsing with sterile water, and final decontamination with 70% isopropyl alcohol.
-
Transport : When moving the compound, even in a dissolved state, it should be in a sealed, clearly labeled, and shatter-resistant secondary container.
Below is a workflow diagram for the safe handling of this compound.
Disposal Plan
All materials that have come into contact with this compound are considered hazardous cytotoxic waste and must be disposed of accordingly.
Waste Segregation and Disposal Protocol:
-
Sharps : All needles and syringes must be disposed of in a designated, puncture-proof cytotoxic sharps container.
-
Solid Waste : All contaminated solid waste, including gloves, gowns, bench paper, and vials, must be placed in clearly labeled, leak-proof cytotoxic waste bags (typically yellow or another designated color).
-
Liquid Waste : Unused solutions should not be poured down the drain. They must be collected in a sealed, properly labeled hazardous waste container for chemical incineration.
-
Final Disposal : All cytotoxic waste containers must be collected by a certified hazardous waste disposal service.
The following diagram illustrates the decision-making process for proper waste segregation.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this potent compound, ensuring a safe laboratory environment for all personnel. Continuous risk assessment and training are paramount to maintaining the highest safety standards.
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